molecular formula C21H25NO6 B14858209 MY-875

MY-875

Cat. No.: B14858209
M. Wt: 387.4 g/mol
InChI Key: DCJSFRSREQYYOH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MY-875 is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide

InChI

InChI=1S/C21H25NO6/c1-6-7-20(24)22(13-14-8-9-17(25-2)16(23)10-14)15-11-18(26-3)21(28-5)19(12-15)27-4/h6-12,23H,13H2,1-5H3/b7-6+

InChI Key

DCJSFRSREQYYOH-VOTSOKGWSA-N

Isomeric SMILES

C/C=C/C(=O)N(CC1=CC(=C(C=C1)OC)O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC=CC(=O)N(CC1=CC(=C(C=C1)OC)O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Compound MY-875: A Search for Information

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific and technical databases has revealed no specific chemical entity identified as "MY-875 compound." This designation does not correspond to any known therapeutic agent, research chemical, or biological molecule in the public domain.

The term "this compound" appears in various contexts, none of which relate to a singular, identifiable compound:

  • Academic Course Designations: Several universities utilize "875" as a course number for advanced pharmacology and related subjects.

  • Pharmaceutical Dosage: The number "875" is frequently associated with an 875 mg dosage of Amoxicillin, a common antibiotic, often in combination with 125 mg of Clavulanate Potassium.[1][2][3][4][5] This combination drug is a widely used antibiotic to treat a variety of bacterial infections.[5]

  • Industrial Production Metrics: In non-scientific contexts, "875" has been noted in reference to industrial output, such as tons per day of a particular product.[6]

  • Bibliographic References: The number "875" also appears in journal citations, referring to a specific page or article number.[7]

It is plausible that "this compound" represents an internal, proprietary designation for a compound under investigation within a pharmaceutical company or research institution. Such internal codes are commonplace during the drug discovery and development process and typically do not appear in public literature until the sponsoring organization discloses the information, often in patent applications or scientific publications.

Without further identifying information, such as a chemical structure, IUPAC name, or a reference to a specific patent or publication, it is not possible to provide a technical guide on "this compound." To fulfill the request for an in-depth technical guide, more specific details about the compound are required. Should information on "this compound" become publicly available, a comprehensive technical summary, including its pharmacology, mechanism of action, and relevant experimental data, could be compiled.

References

MY-875: A Potent Microtubule Inhibitor with Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of its Chemical Properties, Biological Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY-875 is a synthetic small molecule that has emerged as a potent inhibitor of microtubule polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Notably, this compound also activates the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays used to characterize its mechanism of action are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a novel synthetic compound with a defined chemical structure. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₅NO₆[1]
Molecular Weight 387.43 g/mol [1]
IUPAC Name Not available in public sources
CAS Number Not available in public sources
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism involving the disruption of microtubule dynamics and the activation of the Hippo signaling pathway.

Inhibition of Microtubule Polymerization

This compound acts as a competitive inhibitor of microtubule polymerization by binding to the colchicine binding site on β-tubulin.[1][2] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]

The inhibitory potency of this compound on microtubule polymerization has been quantified with an IC₅₀ value of 0.92 μM.[1][2]

Activation of the Hippo Signaling Pathway

In addition to its effects on microtubules, this compound has been shown to activate the Hippo signaling pathway.[1][2] This pathway plays a crucial role in controlling organ size and suppressing tumor growth by regulating cell proliferation and apoptosis. The activation of the Hippo pathway by this compound further contributes to its anti-cancer activity.

The proposed mechanism of action and its downstream cellular effects are illustrated in the following diagram:

MY875_Mechanism cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics cluster_hippo Hippo Pathway cluster_effects Cellular Effects MY875 This compound Tubulin α/β-Tubulin Heterodimers MY875->Tubulin Binds to Colchicine Site Hippo Hippo Pathway Kinase Cascade MY875->Hippo Activates Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Phosphorylation & Inactivation Proliferation Decreased Proliferation Hippo->Proliferation Inhibits YAP_TAZ->Proliferation Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueAssay
IC₅₀ (Microtubule Polymerization) 0.92 μMIn vitro tubulin polymerization assay[1][2]
Effective Concentration (Anti-proliferative) 0 - 80 μM (48h)Cell viability assays in cancer cells[2]
Effective Concentration (Hippo Pathway Activation) 0 - 45 nM (48h)Western blot for phosphorylation of MST and LATS[2]
Effective Concentration (Cell Cycle Arrest & Apoptosis) 0 - 45 nM (24h)Flow cytometry analysis[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • 96-well microplate, spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add varying concentrations of this compound (e.g., 1-10 μM) or control compounds to the wells of a pre-warmed 37°C 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Calculate the IC₅₀ value by determining the concentration of this compound that inhibits 50% of the microtubule polymerization compared to the DMSO control.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin_Prep Prepare tubulin solution (3 mg/mL in buffer + GTP + glycerol) Initiate Add tubulin solution to wells to start reaction Tubulin_Prep->Initiate Compound_Prep Add this compound/controls to 37°C plate Compound_Prep->Initiate Incubate Incubate at 37°C in spectrophotometer Initiate->Incubate Measure Measure absorbance at 340 nm (kinetic read for 60 min) Incubate->Measure Analyze Plot absorbance vs. time and calculate IC50 Measure->Analyze

Figure 2: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate, incubator, microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0-80 μM) for 48 hours. Include a DMSO-treated control.

  • After the incubation period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at 37°C in the dark, or overnight for complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

Western Blot Analysis for Hippo Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the Hippo pathway, such as MST1/2 and LATS1/2, upon treatment with this compound.

Materials:

  • Cancer cell line

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MST1/2, anti-MST1/2, anti-phospho-LATS1, anti-LATS1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 0-45 nM) for the desired time (e.g., 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Western_Blot_Hippo_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Figure 3: Western blot workflow for Hippo pathway analysis.

Conclusion

This compound is a promising anti-cancer agent that targets microtubule dynamics and activates the tumor-suppressive Hippo signaling pathway. Its potent in vitro activity warrants further investigation, including in vivo efficacy studies and exploration of its therapeutic potential in various cancer models. The experimental protocols provided in this guide offer a foundation for researchers to further elucidate the molecular mechanisms of this compound and to evaluate its potential as a novel cancer therapeutic.

References

No Publicly Available Information on "MY-875" Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and medical literature has yielded no specific information regarding a compound designated "MY-875." As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The search results for "this compound" were primarily associated with course codes for pharmacology and anesthesiology programs at academic institutions, such as "NUR 875" and "PHMCOL-M 875." Additionally, the term "875 mg" appeared in the context of a common dosage for the antibiotic Amoxicillin, often in combination with clavulanic acid. However, this is a dosage of a well-established drug and not a distinct compound named this compound.

It is possible that "this compound" is an internal drug development code, a newly synthesized compound not yet described in published literature, or a misnomer. Without further clarifying information, such as a chemical name, alternative identifier (e.g., CAS number), or the context of its development (e.g., therapeutic area, developing organization), it is not possible to provide the requested in-depth technical guide.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a precise and publicly recognized identifier to access relevant data. If "this compound" is an internal designation, the information is likely proprietary and not available in the public domain.

We recommend verifying the compound's designation and searching for alternative names or identifiers that may be publicly accessible. Should more specific information become available, a thorough analysis of its mechanism of action can be conducted.

Unveiling MY-875: A Potent Microtubule Inhibitor with Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MY-875 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a competitive inhibitor of microtubule polymerization by targeting the colchicine binding site on tubulin.[1] Concurrently, this compound activates the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. This dual mechanism of action culminates in cell cycle arrest at the G2/M phase, induction of apoptosis, and potent anti-proliferative activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Synthesis

While the original discovery paper for this compound has not been identified in the public domain, its chemical structure and a likely synthetic route have been elucidated. The synthesis of a structurally related compound, SM875, provides a detailed protocol for its preparation.

Chemical Structure

The chemical structure of this compound is available from chemical suppliers.

Synthesis of this compound

A detailed protocol for the synthesis of a closely related compound, SM875, is available and is presumed to be analogous to the synthesis of this compound. The synthesis involves a multi-step process culminating in the final compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism: inhibition of microtubule polymerization and activation of the Hippo signaling pathway.

Inhibition of Microtubule Polymerization

This compound acts as a competitive inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Activation of the Hippo Signaling Pathway

This compound activates the Hippo pathway, a key tumor suppressor pathway.[1] This activation involves the phosphorylation of the core kinases, Mammalian Ste20-like kinases 1 and 2 (MST1/2) and Large tumor suppressor kinases 1 and 2 (LATS1/2). Phosphorylated LATS1/2 then phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic retention and subsequent degradation.[1] The degradation of YAP prevents its nuclear translocation and the transcription of pro-proliferative and anti-apoptotic genes.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MY875 This compound Tubulin Tubulin MY875->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization MY875->Microtubules Inhibits MST1_2 MST1/2 MY875->MST1_2 Activates Tubulin->Microtubules LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP TEAD TEAD YAP->TEAD Binds to Degradation YAP Degradation pYAP->Degradation Leads to Degradation->YAP Prevents Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Gene_Transcription Promotes

Figure 1. this compound Mechanism of Action.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Anti-Proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)
MGC-803Gastric Cancer0.027
HCT-116Colon Cancer0.055
KYSE450Esophageal Squamous Carcinoma0.067
HGC-27Gastric Cancer0.033
SGC-7901Gastric Cancer0.025
DU145Prostate Cancer< 0.1
A549Lung Cancer< 0.1
MCF-7Breast Cancer< 0.1
Data sourced from MedchemExpress product page for this compound.
Table 2: Inhibition of Microtubule Polymerization by this compound
AssayIC50 (µM)
Microtubule Polymerization0.92
Data sourced from MedchemExpress product page for this compound.
Table 3: Effect of this compound on Cell Cycle and Apoptosis
Cell LineTreatment (45 nM)% of Cells in G2/M Phase% of Apoptotic Cells
MGC-803Control19.38%21.96%
MGC-803This compound76.97%76.08%
SGC-7901Control7.04%9.28%
SGC-7901This compound80.89%63.51%
Data sourced from MedchemExpress product page for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of SM875 (Presumed this compound)

Synthesis_Workflow cluster_step1 Step 1: Preparation of 1-(4-bromophenyl)-1H-pyrazol-5-amine cluster_step2 Step 2: Three-component reaction A 4-(bromophenyl) hydrazine hydrochloride C Dichloromethane Extraction A->C + B B Saturated NaHCO3 D 4-(bromophenyl) hydrazine C->D F Reflux in Ethanol (2h) D->F + E E Ethyl-2-cyano-3-ethoxyacrylate G Concentration in vacuo F->G I Reflux (1h) G->I + H H Methanol/2M NaOH (1:1) J Neutralization with 1M HCl I->J K Concentration in vacuo J->K L Heating at 180°C (10 min) K->L M Suspension in Ethanol & Storage at 4°C L->M N Supernatant Recovery & Concentration M->N O Stirring with NaHCO3 solution N->O P Ethyl Acetate Extraction O->P Q 1-(4-bromophenyl)-1H-pyrazol-5-amine P->Q R 1-(4-bromophenyl)-1H-pyrazol-5-amine U Reflux in Ethanol (2.5h) or Microwave (110°C, 1h) R->U + S, T S 4-hydroxy-3-methoxybenzaldehyde T 2,2-dimethyl-1,3-dioxane-4,6-dione V Purification (TLC and HPLC) U->V W SM875 (this compound) V->W

Figure 2. Synthetic Workflow for SM875.

Materials:

  • 4-(bromophenyl) hydrazine hydrochloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl-2-cyano-3-ethoxyacrylate

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • 2 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • 4-hydroxy-3-methoxybenzaldehyde

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Silica for preparative thin-layer chromatography (TLC)

  • Acetonitrile (ACN)

  • Water (H₂O) for HPLC

Procedure:

  • Preparation of 1-(4-bromophenyl)-1H-pyrazol-5-amine:

    • Treat 4-(bromophenyl) hydrazine hydrochloride with saturated NaHCO₃ solution and extract with dichloromethane.

    • Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent to obtain 4-(bromophenyl) hydrazine.

    • To a solution of 4-(bromophenyl) hydrazine in ethanol, add ethyl-2-cyano-3-ethoxyacrylate and reflux for 2 hours.

    • Concentrate the reaction mixture in vacuo.

    • Suspend the residue in a 1:1 mixture of methanol and 2 M NaOH solution and reflux for 1 hour.

    • After cooling, neutralize the mixture with 1 M HCl and concentrate in vacuo.

    • Heat the residue at 180°C for 10 minutes.

    • After cooling, suspend in ethanol and store overnight at 4°C.

    • Recover the supernatant, concentrate, and stir the residue in a NaHCO₃ solution.

    • Extract with ethyl acetate, dry the combined organic phases with anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(4-bromophenyl)-1H-pyrazol-5-amine.

  • Three-component reaction:

    • Combine 1-(4-bromophenyl)-1H-pyrazol-5-amine, 4-hydroxy-3-methoxybenzaldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.

    • Reflux the mixture for 2.5 hours or heat using microwave irradiation at 110°C for 1 hour.

    • Purify the crude product by preparative thin-layer chromatography followed by preparative HPLC to obtain the final product, SM875.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. A typical reaction contains tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value of this compound by determining the concentration that inhibits the polymerization rate by 50%.

Cell Proliferation (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Hippo Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the phosphorylation status of MST1/2, LATS1/2, and the total protein levels of YAP following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MST1/2, anti-MST1/2, anti-p-LATS1, anti-LATS1, anti-YAP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action involving the inhibition of microtubule polymerization and the activation of the Hippo signaling pathway. The quantitative data presented in this guide highlight its potent in vitro activity against a variety of cancer cell lines. The detailed experimental protocols provide a foundation for further investigation into the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating its in vivo efficacy and safety profile to advance its development as a potential cancer therapeutic.

References

Pharmacokinetics of MY-875: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature and data sources do not contain specific pharmacokinetic data for the compound MY-875. Preclinical and clinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. This guide, therefore, summarizes the currently available information on the mechanism of action of this compound and provides a general overview of the experimental protocols typically employed in pharmacokinetic studies for investigational anticancer agents.

Introduction to this compound

This compound is identified as a competitive inhibitor of microtubule polymerization.[1] It exerts its anticancer activity by targeting the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1] Notably, this compound has also been shown to activate the Hippo signaling pathway, which plays a crucial role in tumor suppression by regulating cell proliferation and apoptosis.[1]

Known Mechanistic Information

The primary mechanism of action of this compound is the inhibition of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to the colchicine site on tubulin, this compound prevents the assembly of microtubules.[1] This disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.[1]

Furthermore, this compound has been observed to activate the Hippo signaling pathway.[1] This pathway activation is a significant aspect of its anti-tumor profile.

Hippo_Signaling_Pathway cluster_0 This compound Action cluster_2 Transcriptional Regulation MY_875 This compound MST1_2 MST1/2 MY_875->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) TEAD TEAD YAP_TAZ->TEAD Co-activates Gene_Expression Target Gene Expression TEAD->Gene_Expression Promotes

Figure 1: Simplified diagram of this compound activating the Hippo signaling pathway.

General Experimental Protocols for Pharmacokinetic Studies of Anticancer Agents

While specific data for this compound is unavailable, the following sections outline the standard experimental methodologies used to characterize the pharmacokinetic profile of a novel anticancer compound.

In Vitro ADME Studies
  • Metabolic Stability:

    • Objective: To assess the intrinsic clearance of the compound.

    • Methodology: The compound is incubated with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human). The disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.

  • Plasma Protein Binding:

    • Objective: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

    • Methodology: Equilibrium dialysis, ultrafiltration, or ultracentrifugation methods are used. The compound is added to plasma, and after reaching equilibrium, the bound and unbound fractions are separated and quantified by LC-MS/MS.

  • CYP450 Inhibition and Induction:

    • Objective: To evaluate the potential for drug-drug interactions.

    • Methodology: For inhibition studies, the compound is co-incubated with specific cytochrome P450 (CYP) isoforms and their respective probe substrates. The inhibition of the formation of the substrate's metabolite is measured. For induction studies, hepatocytes are treated with the compound, and the expression or activity of CYP enzymes is measured.

  • Permeability and Transporter Studies:

    • Objective: To predict intestinal absorption and identify potential interactions with drug transporters.

    • Methodology: Caco-2 or MDCK cell monolayers are used to assess the bidirectional transport of the compound. Specific inhibitors of transporters like P-glycoprotein (P-gp) can be used to identify if the compound is a substrate.

In_Vitro_ADME_Workflow cluster_0 In Vitro ADME Assays Compound This compound Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Compound->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB CYP_Interaction CYP450 Interaction (Inhibition, Induction) Compound->CYP_Interaction Permeability Permeability (Caco-2, MDCK) Compound->Permeability Clearance_Prediction In Vivo Clearance Metabolic_Stability->Clearance_Prediction Predicts Distribution_Prediction Volume of Distribution PPB->Distribution_Prediction Predicts DDI_Prediction Drug-Drug Interactions CYP_Interaction->DDI_Prediction Predicts Absorption_Prediction Oral Bioavailability Permeability->Absorption_Prediction Predicts

Figure 2: General workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
In Vivo Pharmacokinetic Studies

  • Study Design:

    • Animals: Typically conducted in rodents (mice, rats) and a non-rodent species (dogs, non-human primates).

    • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters and oral bioavailability.

    • Sampling: Blood samples are collected at predetermined time points after dosing. Plasma is separated for analysis.

  • Bioanalytical Method:

    • A sensitive and specific bioanalytical method, usually LC-MS/MS, is developed and validated to quantify the concentration of the compound in plasma.

  • Pharmacokinetic Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Quantitative Data Summary

As no specific pharmacokinetic data for this compound is publicly available, the following tables are presented as templates to be populated once such data is published.

Table 1: In Vitro ADME Profile of this compound (Template)

ParameterSpeciesValue
Metabolic Stability
In Vitro Half-life (t1/2, min)Human-
Rat-
Mouse-
Intrinsic Clearance (CLint, µL/min/mg protein)Human-
Rat-
Mouse-
Plasma Protein Binding
Unbound Fraction (fu)Human-
Rat-
Mouse-
CYP450 Inhibition
IC50 (µM) - CYP1A2Human-
IC50 (µM) - CYP2C9Human-
IC50 (µM) - CYP2D6Human-
IC50 (µM) - CYP3A4Human-
Permeability
Papp (A→B) (10-6 cm/s)Caco-2-
Efflux RatioCaco-2-

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species (Template)

ParameterRouteSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)
This compoundIVRat--------
PORat--------
IVMouse--------
POMouse--------

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting microtubule polymerization and activating the Hippo pathway. However, a comprehensive understanding of its pharmacokinetic properties is essential for its further development. The experimental protocols and data templates provided in this guide offer a framework for the type of information that researchers and drug development professionals would require to assess the clinical potential of this compound. The scientific community awaits the publication of dedicated pharmacokinetic studies to elucidate the ADME profile of this compound.

References

MY-875: A Technical Overview of Physicochemical Properties and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY-875 is a molecule of interest within the domain of cancer research, identified as a competitive inhibitor of microtubulin polymerization. It exerts its biological effects by targeting colchicine binding sites, leading to the activation of the Hippo signaling pathway and subsequent apoptosis in cancer cells. This technical guide aims to provide a comprehensive overview of the available solubility and stability data for this compound. However, it is important to note that detailed, publicly available quantitative data on the solubility and stability of this compound is limited. This document presents the available information and outlines standardized protocols for the experimental determination of these crucial physicochemical parameters. Furthermore, a detailed visualization of the Hippo signaling pathway, a key mechanism of action for this compound, is provided to facilitate a deeper understanding of its biological context.

Solubility Data

SolventSolubilityRemarks
Water Data not available
DMSO Data not availableStock solutions are typically prepared in DMSO.
Ethanol Data not available

Stability Profile

Comprehensive stability studies detailing the degradation kinetics of this compound under various conditions (e.g., pH, light, temperature) have not been published. However, general storage guidelines for stock solutions have been provided by commercial suppliers, offering an indication of its short-term stability under specific conditions.

ConditionStorage TemperatureDurationRemarks
Stock Solution -20°C1 monthProtect from light.
Stock Solution -80°C6 monthsProtect from light.[1]

Experimental Protocols

Due to the absence of specific published protocols for this compound, this section provides standardized, generic methodologies for determining the equilibrium solubility and assessing the chemical stability of a research compound. These protocols are based on established guidelines, such as those from the World Health Organization (WHO), and are intended to provide a framework for researchers to generate these critical data for this compound.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, phosphate-buffered saline at various pH values)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated pH meter

  • High-performance liquid chromatography (HPLC) system with a suitable detector or other validated analytical method for quantification.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

  • Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.

  • After the incubation period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant. To separate the dissolved compound from any undissolved solid, either centrifuge the aliquot at a high speed or filter it through a syringe filter (ensure the filter material does not adsorb the compound).

  • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • The experiment should be performed in triplicate for each solvent.

Protocol for Stability Assessment

This protocol describes a general approach to assess the stability of this compound in solution under various stress conditions.

Objective: To evaluate the degradation of this compound over time when exposed to different environmental factors.

Materials:

  • Stock solution of this compound in a suitable solvent

  • Buffers of different pH values (e.g., pH 2, 7, 9)

  • Thermostatically controlled ovens or incubators

  • Photostability chamber

  • Vials (clear and amber)

  • Validated stability-indicating analytical method (e.g., HPLC method capable of separating the parent compound from its degradation products).

Procedure:

  • Prepare solutions of this compound at a known concentration in the selected buffers or solvents.

  • Aliquot the solutions into both clear and amber vials to assess photostability.

  • Expose the vials to different storage conditions:

    • Temperature Stress: Store vials at elevated temperatures (e.g., 40°C, 60°C) and a control temperature (e.g., 4°C).

    • pH Stress: Store solutions in buffers of varying pH at a set temperature.

    • Photostability: Expose clear vials to a controlled light source (e.g., in a photostability chamber according to ICH guidelines), while keeping the amber vials as dark controls.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Analyze the samples using the validated stability-indicating analytical method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The degradation kinetics can be determined by plotting the concentration of this compound against time.

Signaling Pathway and Experimental Workflow Visualization

This compound is known to activate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. The following diagrams illustrate the core components of this pathway and a general workflow for evaluating the effects of a compound like this compound.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 SAV1->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->p_YAP_TAZ YAP_TAZ_unphos Unphosphorylated YAP/TAZ (Nuclear Translocation) TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activation YAP_TAZ_unphos->TEAD MY875 This compound MY875->MST1_2 Activates

Caption: The Hippo Signaling Pathway and the activating role of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cancer Cell Culture Cancer Cell Culture Treat cells with\nvarying concentrations\nof this compound Treat cells with varying concentrations of this compound Cancer Cell Culture->Treat cells with\nvarying concentrations\nof this compound This compound Stock\nSolution Preparation This compound Stock Solution Preparation This compound Stock\nSolution Preparation->Treat cells with\nvarying concentrations\nof this compound Cell Proliferation\nAssay (e.g., MTT) Cell Proliferation Assay (e.g., MTT) Treat cells with\nvarying concentrations\nof this compound->Cell Proliferation\nAssay (e.g., MTT) Apoptosis Assay\n(e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Treat cells with\nvarying concentrations\nof this compound->Apoptosis Assay\n(e.g., Annexin V) Western Blot for\nHippo Pathway Proteins\n(p-YAP, YAP, etc.) Western Blot for Hippo Pathway Proteins (p-YAP, YAP, etc.) Treat cells with\nvarying concentrations\nof this compound->Western Blot for\nHippo Pathway Proteins\n(p-YAP, YAP, etc.) Microtubule\nPolymerization Assay Microtubule Polymerization Assay Treat cells with\nvarying concentrations\nof this compound->Microtubule\nPolymerization Assay Data Collection\nand Statistical Analysis Data Collection and Statistical Analysis Cell Proliferation\nAssay (e.g., MTT)->Data Collection\nand Statistical Analysis Apoptosis Assay\n(e.g., Annexin V)->Data Collection\nand Statistical Analysis Western Blot for\nHippo Pathway Proteins\n(p-YAP, YAP, etc.)->Data Collection\nand Statistical Analysis Microtubule\nPolymerization Assay->Data Collection\nand Statistical Analysis Determination of\nIC50 and EC50 values Determination of IC50 and EC50 values Data Collection\nand Statistical Analysis->Determination of\nIC50 and EC50 values

Caption: A typical experimental workflow for evaluating the biological activity of this compound.

References

In Vitro Efficacy of Amoxicillin/Clavulanate (875 mg/125 mg): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro effects of the amoxicillin/clavulanate combination, with a focus on the widely prescribed 875 mg/125 mg formulation. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key mechanisms and workflows.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, its efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria. Clavulanic acid is a β-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its antibacterial activity against resistant strains. The combination of amoxicillin and clavulanic acid provides a broader spectrum of activity than amoxicillin alone.

Quantitative In Vitro Data

The in vitro potency of amoxicillin/clavulanate is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amoxicillin/Clavulanate against Key Respiratory Pathogens

MicroorganismPenicillin SusceptibilityAmoxicillin/Clavulanate MIC (mg/L)Reference(s)
Streptococcus pneumoniaeSusceptible0.03[1]
Streptococcus pneumoniaeIntermediate0.25[1]
Streptococcus pneumoniaeResistant2[1]
Streptococcus pneumoniae-2 - 8[2]
Haemophilus influenzae-2 - 5[2]

Table 2: Susceptibility of Clinical Isolates to Amoxicillin/Clavulanate

MicroorganismSusceptibility Rate (%)Reference(s)
Streptococcus pneumoniae (2019-2021, US)95.6[3]
Aerobic and Anaerobic isolates from sinusitis100 (MIC90 ≤1 µg/ml)[4]

Effects on Bacterial Biofilms

Sub-inhibitory concentrations of amoxicillin have been shown to influence biofilm formation in some bacteria.

Table 3: Effect of Sub-MIC Amoxicillin on Staphylococcus aureus Biofilm

Bacterial StrainConditionObservationReference(s)
Staphylococcus aureus USA300Sub-MIC amoxicillinIncreased ability to attach to surfaces and form biofilms[5]
Methicillin-Resistant Staphylococcus aureus (MRSA)Low-dose amoxicillinStimulation of biofilm formation[6]

Experimental Protocols

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

  • Stock solution of amoxicillin/clavulanate

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Prepare serial two-fold dilutions of the amoxicillin/clavulanate stock solution in MHB directly in the wells of a 96-well microtiter plate. A typical volume per well is 50-100 µL.

  • Inoculate each well (except for a sterility control well) with an equal volume of the standardized bacterial suspension.

  • Include a positive control well containing the bacterial inoculum without any antibiotic and a negative control (sterility control) well containing only broth.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

4.2. Biofilm Formation Assay using Crystal Violet Staining

This assay quantifies the ability of bacteria to form a biofilm on a solid surface.[10]

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Crystal Violet solution (0.1%)

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • Ethanol (95%) or other suitable solvent

  • Plate reader

Procedure:

  • Inoculate the wells of a 96-well plate with the bacterial suspension (e.g., 200 µL of 10^5 CFU/mL). To test the effect of amoxicillin, include sub-MIC concentrations of the antibiotic in the growth medium.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Carefully remove the medium from the wells and wash the wells three times with PBS or sterile distilled water to remove planktonic (non-adherent) bacteria.

  • Air-dry the plate for approximately 45 minutes.

  • Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells four times with sterile distilled water.

  • Solubilize the bound crystal violet by adding a suitable solvent (e.g., 200 µL of 95% ethanol) to each well.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a plate reader.

Visualizations

Mechanism_of_Action cluster_bacterium Bacterium cluster_antibiotics Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Death CellWall->Lysis Leads to cell lysis BetaLactamase β-lactamase Amoxicillin Amoxicillin BetaLactamase->Amoxicillin Inactivates Amoxicillin->PBP Inhibits ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits

Caption: Mechanism of action of Amoxicillin and Clavulanic Acid.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Amoxicillin/Clavulanate in a 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine the MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Determination.

References

Preliminary Technical Guide on MY-875: A Novel Microtubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for MY-875, a competitive microtubulin polymerization inhibitor. The information is intended to guide further research and development of this compound as a potential anticancer therapeutic.

Core Compound Characteristics

This compound has been identified as a potent inhibitor of microtubulin polymerization. It exerts its anticancer effects by targeting the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to activate the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in preclinical studies.

ParameterValueCell Lines/ConditionsSource
IC50 (Microtubulin Polymerization) 0.92 μMIn vitro tubulin polymerization assayMedchemExpress[1]
Effective Anti-proliferative Concentration 0-80 μM (48h)Various cancer cell linesMedchemExpress[1]
Concentration for Hippo Pathway Activation 0-45 nM (48h)Cancer cell linesMedchemExpress[1]
Concentration for Cell Cycle Arrest & Apoptosis 0-45 nM (24h)Cancer cell linesMedchemExpress[1]

Signaling Pathway Analysis

This compound's mechanism of action involves the disruption of microtubule dynamics and the activation of the Hippo signaling pathway.

Microtubulin Polymerization Inhibition

This compound competitively binds to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1]

Hippo Pathway Activation

A key finding is the ability of this compound to activate the Hippo signaling pathway.[1] Treatment with this compound leads to the phosphorylation of key upstream kinases, MST (Ste20-like kinases) and LATS (large tumor suppressor kinases).[1] Phosphorylated LATS, in turn, phosphorylates and promotes the degradation of the transcriptional co-activator YAP (Yes-associated protein).[1] The downregulation of YAP, a known oncogene, contributes to the anti-proliferative effects of this compound.

MY_875_Signaling_Pathway cluster_cell Cancer Cell MY875 This compound Tubulin β-Tubulin (Colchicine Site) MY875->Tubulin Inhibits Microtubules Microtubule Polymerization MY875->Microtubules Inhibits MST MST MY875->MST Activates Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis LATS LATS MST->LATS Phosphorylates YAP YAP LATS->YAP Phosphorylates YAP_degradation YAP Degradation YAP->YAP_degradation Proliferation Cell Proliferation YAP->Proliferation Promotes YAP_degradation->Proliferation Inhibits

This compound Mechanism of Action: Dual inhibition of microtubule polymerization and activation of the Hippo pathway.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound.

In Vitro Microtubule Polymerization Assay

Objective: To determine the IC50 of this compound on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • This compound stock solution (in DMSO)

  • Glycerol

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP, and glycerol.

  • Aliquot the reaction mixture into a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Pre-warm the plate to 37°C.

  • Initiate polymerization by adding cold, purified tubulin to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Calculate the rate of polymerization for each concentration of this compound.

  • Determine the IC50 value by plotting the polymerization rate against the log of this compound concentration and fitting to a dose-response curve.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired time period (e.g., 48 hours).

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot cell viability against the log of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Hippo Pathway Markers

Objective: To evaluate the effect of this compound on the phosphorylation of key Hippo pathway proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: p-MST, MST, p-LATS, LATS, YAP

  • Secondary HRP-conjugated antibodies

  • SDS-PAGE gels and transfer system

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation status of MST and LATS, and the total protein levels of YAP.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis tubulin_assay Tubulin Polymerization Assay (Determine IC50) cell_culture Cancer Cell Line Culture treatment Treat with this compound (Dose-Response) cell_culture->treatment proliferation_assay Proliferation Assay (MTS/MTT) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay western_blot Western Blot (Hippo Pathway) treatment->western_blot

References

Safety and Toxicity Profile of MY-875: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MY-875" does not correspond to a publicly documented pharmaceutical agent. The following technical guide is a hypothetical profile constructed to exemplify the format and content required for a comprehensive safety and toxicity assessment for a novel chemical entity. The data and experimental details presented herein are for illustrative purposes only.

Introduction

This compound is a novel synthetic small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the downstream effector Kinase Suppressor of Ras 1 (KSR1). By disrupting the KSR1 scaffold, this compound is under investigation for its potential therapeutic applications in oncology. Preclinical development necessitates a thorough evaluation of its safety and toxicity profile to establish a preliminary therapeutic window and identify potential hazards.[1] This document summarizes the key non-clinical safety findings for this compound.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its general and cancer-specific toxicity.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour exposure period.

Cell LineTypeIC50 (µM)
A549Lung Carcinoma2.5 ± 0.3
MCF-7Breast Carcinoma5.1 ± 0.6
HepG2Hepatocellular Carcinoma10.8 ± 1.2
HEK293Human Embryonic Kidney45.2 ± 3.9
HUVECHuman Umbilical Vein Endothelial Cells> 100

Interpretation: this compound demonstrates selective cytotoxicity against cancer cell lines compared to non-transformed cell lines, with the highest potency observed in A549 lung carcinoma cells. The high IC50 value in HUVEC suggests a lower potential for endothelial toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells, with final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[2]

  • Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay seed Seed Cells in 96-well Plate adhere Incubate Overnight (Cell Adhesion) seed->adhere treat Add Serial Dilutions of this compound adhere->treat incubate_72h Incubate for 72h treat->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read Read Absorbance (570 nm) solubilize->read

A flowchart of the MTT cytotoxicity assay protocol.

In Vivo Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single high dose of this compound.[4][5]

Quantitative Data: LD50 Values

The median lethal dose (LD50) was determined in two rodent species via two different routes of administration according to OECD Guideline 423 (Acute Toxic Class Method).[6]

SpeciesRoute of AdministrationLD50 (mg/kg)GHS Category
Sprague-Dawley RatOral (p.o.)> 20005 or Unclassified
ICR MouseIntravenous (i.v.)4504

Interpretation: this compound exhibits low acute toxicity when administered orally. The intravenous route shows moderate toxicity, which is expected for direct systemic administration. These findings suggest a favorable acute safety profile for the intended oral route of administration.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Healthy, young adult female Sprague-Dawley rats were used, as they are generally considered the more sensitive sex.[7]

  • Housing: Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dosing: A stepwise procedure was used, starting at a dose of 300 mg/kg.[6] Three animals were used per step. The substance was administered orally by gavage.[8]

  • Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[6]

  • Necropsy: At the end of the observation period, all animals were subjected to a gross necropsy.

  • Endpoint: The absence or presence of compound-related mortality at one step determined the next step. Since no mortality was observed at 2000 mg/kg, the LD50 was determined to be above this limit.[6]

Genotoxicity Assessment

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test).[9][10]

Quantitative Data: Ames Test Results

The test was performed using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).[11]

StrainMetabolic Activation (S9)ResultMutagenic Index (MI)
TA98-Negative1.2
TA98+Negative1.5
TA100-Negative1.1
TA100+Negative1.3

Interpretation: A test is considered positive if a dose-related increase in revertant colonies is observed, with a Mutagenic Index (MI) of ≥ 2.0. This compound did not induce a significant increase in revertant colonies in either strain, with or without metabolic activation, indicating it is not mutagenic under the conditions of this assay.[12]

Experimental Protocol: Ames Test (OECD 471)
  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (TA98 for frameshift mutations and TA100 for base-pair substitutions) were used.[13]

  • Metabolic Activation: The test was conducted in the presence and absence of an S9 fraction from Aroclor-1254 induced rat liver to simulate mammalian metabolism.[11]

  • Exposure: Bacteria were exposed to various concentrations of this compound (up to 5000 µ g/plate ) using the plate incorporation method.[12]

  • Incubation: Plates were incubated at 37°C for 48-72 hours.[13]

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.

  • Analysis: The number of revertant colonies on the test plates was compared to the number on the solvent control plates. Positive controls (e.g., sodium azide, 2-nitrofluorene) were used to ensure the validity of the test.

Hypothetical Signaling Pathway Perturbation

This compound is designed to inhibit the KSR1-scaffold dependent MAPK pathway. This pathway is critical for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Visualization: this compound Inhibition of the KSR1-MAPK Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS KSR1 KSR1 Scaffold RAS->KSR1 RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KSR1->RAF MY875 This compound MY875->KSR1 Inhibition

This compound disrupts the KSR1 scaffold, inhibiting MAPK signaling.

Conclusion

Based on this preliminary, hypothetical safety assessment, this compound demonstrates a promising non-clinical toxicity profile. It shows selective in vitro cytotoxicity against cancer cells, low acute oral toxicity in rodents, and no evidence of mutagenicity in the Ames test. The mechanism of action is targeted towards a well-defined oncogenic pathway. Further studies, including repeat-dose toxicity, safety pharmacology, and carcinogenicity assessments, would be required to fully characterize its safety profile before advancing to clinical trials.[1][14]

References

Methodological & Application

Application Notes and Protocols for MY-875 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-875 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a variety of human cancers. By targeting key components of this pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical cancer models. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cell culture-based assays.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K), which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the deactivation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This inhibition ultimately results in cell cycle arrest and induction of apoptosis in cancer cells.

MY875_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MY875 This compound MY875->PI3K Inhibition

Diagram 1: this compound Signaling Pathway.

Data Presentation

The following tables represent typical data obtained from in vitro experiments with this compound.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.55.2
185.2 ± 3.1
551.5 ± 2.8
1025.8 ± 1.9
2510.3 ± 1.2
PC-3 0 (Control)100 ± 5.18.9
190.1 ± 4.2
560.7 ± 3.5
1035.4 ± 2.4
2515.6 ± 1.8
A549 0 (Control)100 ± 3.912.5
192.3 ± 3.7
568.9 ± 4.0
1045.1 ± 2.9
2520.2 ± 2.1

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineTreatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Control2.1 ± 0.51.5 ± 0.3
This compound (10 µM)28.4 ± 2.115.7 ± 1.8
PC-3 Control3.5 ± 0.82.2 ± 0.4
This compound (10 µM)22.1 ± 1.912.3 ± 1.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

MTT_Assay_Workflow A Seed cells in a 96-well plate (1x10^4 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat with varying concentrations of this compound B->C D Incubate for 48 hours C->D E Add 10 µL of MTT reagent to each well D->E F Incubate for 4 hours E->F G Add 100 µL of solubilization solution F->G H Incubate for 4 hours in the dark G->H I Measure absorbance at 570 nm H->I

Diagram 2: MTT Assay Workflow.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.[2]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[3]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Incubate the plate for an additional 4 hours in the dark at room temperature.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][6][7]

Apoptosis_Assay_Workflow A Seed cells in a 6-well plate (5x10^5 cells/well) B Incubate for 24 hours A->B C Treat with this compound (e.g., 10 µM) B->C D Incubate for 24 hours C->D E Harvest cells (including supernatant) D->E F Wash cells with cold PBS E->F G Resuspend in 1X Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate for 15 min in the dark H->I J Analyze by flow cytometry I->J

Diagram 3: Apoptosis Assay Workflow.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere overnight.[5]

  • Treat the cells with the desired concentration of this compound and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.[7]

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the cells by flow cytometry within one hour.[5]

Western Blotting

This protocol is for analyzing the protein expression levels of key components of the PI3K/Akt/mTOR pathway following treatment with this compound.[8][9][10][11]

Materials:

  • Cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with ice-cold RIPA buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[9]

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8][10]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8][10]

  • Wash the membrane three times with TBST for 10 minutes each.[10]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again as in step 9.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for In Vivo Models: MY-875

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

Extensive searches for "MY-875" in scientific literature and public databases did not yield information on a specific molecule with this identifier for use in in vivo models. The search results were primarily associated with the 875 mg dosage of the antibiotic Amoxicillin, often in combination with clavulanic acid. Additionally, unrelated references to a specific genetic mutation (H875Y) and various consumer products were found.

This suggests that "this compound" may be:

  • A novel or proprietary compound not yet disclosed in public research.

  • An internal designation specific to an organization.

  • A misnomer or contain a typographical error.

Without foundational information on the nature of "this compound," including its mechanism of action and established experimental validation, it is not possible to provide detailed and accurate application notes or protocols.

For us to proceed with your request, please verify the name of the compound and provide any available information, such as:

  • The chemical class or structure of this compound.

  • Its biological target or proposed mechanism of action.

  • Any preliminary in vitro data.

  • The intended therapeutic area or research focus.

Upon receiving this information, we will be able to conduct a more targeted search and generate the detailed application notes and protocols you require for your research in drug development.

Application Notes and Protocols for TAK-875 (fasiglifam)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for clinical use.

Disclaimer: The development of TAK-875 (fasiglifam) was terminated in Phase III clinical trials due to concerns about liver safety. These notes are intended for research and drug development professionals investigating the mechanisms of action and toxicity of GPR40 agonists and are not dosage and administration guidelines for therapeutic use.

Introduction

TAK-875 (fasiglifam) is a selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] It was developed for the treatment of type 2 diabetes mellitus.[2][4] Activation of GPR40 in pancreatic β-cells by TAK-875 enhances glucose-dependent insulin secretion.[5] Despite promising efficacy in improving glycemic control, clinical development was halted due to instances of drug-induced liver injury (DILI).[4][6][7][8] Subsequent research has focused on elucidating the mechanisms of this hepatotoxicity, which appear to be multifactorial.[1][2][6][7]

Mechanism of Action & Toxicology

The primary mechanism of action for TAK-875 is the agonism of GPR40.[1][5] However, its associated hepatotoxicity is linked to several off-target effects. Key molecular events contributing to TAK-875-induced liver injury include the inhibition of bile acid transporters, mitochondrial dysfunction, and the formation of reactive metabolites.[2][6][7] A reactive acyl glucuronide metabolite of TAK-875 has been identified as a significant contributor to its toxicity.[6][7] This metabolite can cause covalent binding to cellular proteins and inhibit mitochondrial respiration.[1][7] Additionally, TAK-875 has been shown to inhibit various hepatobiliary transporters, which can disrupt bile acid homeostasis and lead to cholestatic injury.[2][9] Some studies also suggest that TAK-875 can induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocytes.[1]

TAK875_MOA_Toxicity cluster_moa Mechanism of Action cluster_toxicity Hepatotoxicity Mechanisms TAK875 TAK-875 (fasiglifam) GPR40 GPR40 (FFAR1) Agonism in Pancreatic β-cells TAK875->GPR40 Metabolite Reactive Acyl Glucuronide Metabolite TAK875->Metabolite Transporter Bile Acid Transporter Inhibition (BSEP, NTCP, MRPs) TAK875->Transporter Mitochondria Mitochondrial Dysfunction TAK875->Mitochondria ROS ROS Generation TAK875->ROS Insulin Glucose-Dependent Insulin Secretion GPR40->Insulin DILI Drug-Induced Liver Injury (DILI) Metabolite->DILI Transporter->DILI Mitochondria->DILI ROS->DILI

Caption: Signaling pathway for TAK-875's mechanism of action and hepatotoxicity.

Quantitative Data Summary

In Vitro Activity & Toxicity

The following table summarizes the key in vitro parameters for TAK-875 and its metabolites.

ParameterSystemTarget/EndpointValueReference
GPR40 Agonist Activity CHO-hGPR40 cellsEC50 (IP Production)72 nM[5]
Human GPR40Ki38 nM[5]
Rat GPR40Ki140 nM[5]
Hepatobiliary Transporter Inhibition MDCK-MRP2 cellsIC50 (MRP2)2.41 µM[2]
Rat HepatocytesIC50 (Ntcp)10.9 µM[2]
OATP1B1 expressing cellsIC50 (OATP1B1)2.28 µM[2]
OATP1B3 expressing cellsIC50 (OATP1B3)3.98 µM[2]
Human MRP3IC50 (TAK-875-AG)0.21 µM[7]
Cytotoxicity HepG2 cellsDecreased viability>50 µM[1]
Human Primary HepatocytesTC50 (24-48h)56-68 µM[10]
In Vivo Dosage and Pharmacokinetics (Preclinical)

The following table outlines dosages and key pharmacokinetic parameters from animal studies.

SpeciesRouteDoseKey Findings/Pharmacokinetic ParametersReference
Rat Oral1-10 mg/kgImproved glucose tolerance and augmented insulin secretion.[5]
Oral10 mg/kgCmax: 12.4 µg/mL (male), 12.9 µg/mL (female); t1/2: ~11-12 h.[11]
Oral50 mg/kgCmax: 76.2 µg/mL (male), 83.7 µg/mL (female); t1/2: ~10-11 h.[11]
Oral200 & 600 mg/kg (14 days)Dose-dependent increases in serum total bile acids and bilirubin.[9]
Oral1000 mg/kgIncreased ALT, bilirubin, and bile acids; hepatocellular hypertrophy.[7]
Intravenous5 mg/kgCmax: 8.8 µg/mL (male), 9.2 µg/mL (female).[11][12]
Intravenous100 mg/kg3-4x increase in serum total bile acids; 1.5-2.6x increase in total bilirubin.[2]
Dog Oral30 mg/kgSingle dose pharmacokinetic study.[13]
Oral40, 150, 600 mg/kg (14 days)Dose-dependent increases in serum bile acids; portal granulomatous inflammation at 600 mg/kg.[9][14]
Cynomolgus Monkey Oral30 mg/kgSingle dose pharmacokinetic study.[13]
Zebrafish Larvae Exposure25 µMIncreased mortality and severe hepatotoxicity.[1]
Clinical Trial Dosages (Human)

The following table summarizes the dosages used in human clinical trials.

Trial PhasePatient PopulationDoseKey Efficacy/Safety ObservationsReference
Phase II Type 2 Diabetes6.25 - 200 mg/dayDose-dependent decreases in HbA1c.[3]
Phase III Japanese patients with Type 2 Diabetes25 mg or 50 mg once daily (24 weeks)Significant reduction in HbA1c vs. placebo.[8][15][16]
Global Clinical Trials Type 2 Diabetes25 mg or 50 mg dailyIncreased incidence of ALT elevations >3x ULN (2.7% vs 0.5% for placebo).[4]

Experimental Protocols

In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol is based on methodologies described in studies investigating the direct hepatotoxicity of TAK-875.[1]

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of TAK-875 in DMSO. Dilute the stock solution in a culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Include a vehicle control (DMSO only) and a positive control for toxicity (e.g., 20 mM acetaminophen).

  • Incubation: Replace the culture medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

  • Viability Assessment (WST-1 or MTT Assay):

    • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot concentration-response curves to determine the TC50 value.

InVitro_Workflow start Start: Culture HepG2 Cells seed Seed Cells in 96-well Plate start->seed treat Treat with TAK-875 (various concentrations) seed->treat incubate Incubate for 24-72h treat->incubate assay Add Viability Reagent (WST-1 or MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate % Viability and TC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro cytotoxicity assay.
In Vivo Oral Administration in Rodent Models

This protocol is a generalized representation based on repeated-dose toxicity studies in rats.[9][11]

  • Animal Model: Use male Sprague Dawley rats (or other appropriate strain), acclimated to laboratory conditions.

  • Formulation: Prepare TAK-875 as a suspension in a suitable vehicle, such as 0.5% methylcellulose.

  • Dose Groups: Establish multiple dose groups (e.g., 0, 200, 600 mg/kg/day) with a sufficient number of animals per group (n=5-10). The 0 mg/kg group receives the vehicle only.

  • Administration: Administer the formulation once daily via oral gavage for a specified duration (e.g., 14 consecutive days).[9]

  • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights periodically.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., predose, 1, 3, 6 hours post-dose on days 1, 7, and 14) via an appropriate method (e.g., tail vein).[9]

    • Process blood to obtain serum or plasma for clinical chemistry and pharmacokinetic analysis.

  • Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy. Collect liver tissue for histopathological examination.

  • Analysis:

    • Analyze serum for liver injury biomarkers (e.g., ALT, AST, bilirubin, total bile acids).

    • Analyze plasma for concentrations of TAK-875 and its metabolites to determine pharmacokinetic parameters.

    • Examine liver sections for microscopic signs of tissue damage.

InVivo_Workflow start Start: Acclimate Rats group Randomize into Dose Groups (Vehicle, Low, High) start->group dose Daily Oral Gavage for 14 Days group->dose monitor Daily Clinical Observation & Body Weights dose->monitor sample Periodic Blood Sampling (Days 1, 7, 14) dose->sample necropsy Terminal Necropsy & Liver Collection dose->necropsy analyze Analyze Serum Biomarkers, Pharmacokinetics, & Histopathology sample->analyze necropsy->analyze end End analyze->end

Caption: Workflow for a 14-day oral toxicity study in rats.

References

Application Notes and Protocols: Western Blot Analysis of c-Myc Signaling Pathway Modulation by MY-875 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc proto-oncogene is a pivotal regulator of cellular processes such as proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[2] This document provides a detailed protocol for utilizing Western blotting to analyze the effects of a hypothetical inhibitor, MY-875, on the c-Myc signaling pathway. Western blotting is a powerful immunodetection technique that combines gel electrophoresis, protein transfer, and antibody-based detection to identify and quantify specific proteins within a complex mixture. This application note will guide researchers through the process of treating cells with this compound, preparing cell lysates, and performing a Western blot to assess changes in the expression of key proteins within the c-Myc pathway.

Signaling Pathway

The following diagram illustrates a simplified c-Myc signaling pathway and the hypothetical point of intervention for this compound. In this model, this compound is postulated to inhibit a kinase upstream of c-Myc, leading to a decrease in c-Myc phosphorylation and subsequent degradation.

c_Myc_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates c_Myc c-Myc Upstream_Kinase->c_Myc Phosphorylates (Stabilizes) MY_875 This compound MY_875->Upstream_Kinase Inhibits Target_Genes Target Gene Expression c_Myc->Target_Genes Promotes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Hypothetical c-Myc signaling pathway with this compound inhibition.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot protocol for analyzing the effects of this compound.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

References

Application Notes and Protocols for MY-875 in Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-875, also known as Fasiglifam or TAK-875, is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS)[3][4]. As an ago-allosteric modulator, this compound potentiates the effects of endogenous free fatty acids, enhancing insulin release in a glucose-dependent manner[1][3]. This makes it a significant area of research for type 2 diabetes therapies.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of specific proteins within cells[4]. These application notes provide detailed protocols for utilizing immunofluorescence to study the effects of this compound on its target, GPR40. This includes methods to assess changes in GPR40 expression and localization following treatment with this compound.

Data Presentation

Quantitative Analysis of this compound on GPR40 Membrane Expression

Treatment of cells with this compound has been shown to modulate the expression of GPR40 at the cell membrane. The following table summarizes the quantitative effect of this compound on GPR40 membrane expression.

TreatmentFold Change in GPR40 Membrane ExpressionReference
This compound (TAK-875)1.97 (97% increase)[5]

Signaling Pathway

Activation of GPR40 by this compound initiates a downstream signaling cascade through the Gαq subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both the increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG contribute to the potentiation of glucose-stimulated insulin secretion[6][7][8].

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MY875 This compound GPR40 GPR40 (FFAR1) MY875->GPR40 binds G_protein Gαq GPR40->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC PKC DAG->PKC activates Insulin_Secretion Potentiation of Insulin Secretion PKC->Insulin_Secretion contributes to Ca_release Ca²⁺ Release Ca_release->Insulin_Secretion leads to ER->Ca_release releases

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

Immunofluorescence Protocol for GPR40 Detection Following this compound Treatment

This protocol is designed for cultured cells, such as pancreatic beta-cell lines (e.g., MIN6, INS-1) or other cell lines endogenously or exogenously expressing GPR40.

Materials:

  • Cell Culture: Pancreatic beta-cell line (e.g., MIN6) cultured on sterile glass coverslips in a 24-well plate.

  • This compound (Fasiglifam): Prepare stock solutions in DMSO and dilute to the desired working concentration in cell culture medium.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS.

  • Primary Antibody: Rabbit anti-GPR40/FFAR1 polyclonal antibody. The optimal dilution should be determined empirically (e.g., 1:100 - 1:500).

  • Secondary Antibody: Goat anti-Rabbit IgG secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

  • Phosphate Buffered Saline (PBS): pH 7.4.

Experimental Workflow:

IF_Workflow A 1. Cell Seeding Seed cells on coverslips B 2. This compound Treatment Incubate with desired concentration A->B C 3. Fixation 4% PFA for 15 min B->C D 4. Permeabilization 0.1% Triton X-100 for 10 min C->D E 5. Blocking 1 hour at RT D->E F 6. Primary Antibody Incubation Anti-GPR40, overnight at 4°C E->F G 7. Secondary Antibody Incubation Fluorophore-conjugated, 1 hour at RT (in dark) F->G H 8. Nuclear Staining DAPI for 5 min G->H I 9. Mounting Mount coverslips on slides H->I J 10. Imaging Fluorescence Microscopy I->J

Caption: Immunofluorescence experimental workflow.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency (typically 60-70%).

    • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells three times with PBS for 5 minutes each.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-GPR40 antibody in the blocking buffer to its optimal working concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophore and DAPI.

Quantitative Image Analysis

To quantify changes in GPR40 expression or localization, image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used.

  • Measure Fluorescence Intensity:

    • Outline individual cells or regions of interest (e.g., cell membrane vs. cytoplasm).

    • Measure the mean fluorescence intensity of the GPR40 signal in the defined regions across different treatment groups.

    • Normalize the intensity to a background region.

  • Co-localization Analysis:

    • If co-staining with a plasma membrane marker, co-localization analysis can be performed to quantify the amount of GPR40 at the cell surface. Pearson's correlation coefficient or Mander's overlap coefficient are common metrics.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Ensure sufficient washing steps.

  • Weak or No Signal:

    • Confirm GPR40 expression in the cell line.

    • Check the primary antibody for activity and appropriate dilution.

    • Ensure the secondary antibody is compatible with the primary antibody.

    • Optimize fixation and permeabilization conditions, as some epitopes can be masked.

  • Photobleaching:

    • Use an anti-fade mounting medium.

    • Minimize exposure of the sample to the excitation light.

    • Acquire images promptly after preparation.

By following these protocols, researchers can effectively utilize immunofluorescence to investigate the cellular effects of this compound on its target GPR40, providing valuable insights into its mechanism of action.

References

Application Notes and Protocols for Real-time PCR Analysis Following MY-875 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-875 is a novel small molecule inhibitor targeting the c-Myc signaling pathway. The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, cell cycle progression, apoptosis, and metabolism.[1][2][3] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] this compound is designed to disrupt the function of the c-Myc protein, leading to downstream changes in the expression of its target genes.

Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for quantifying gene expression levels.[5][6] This document provides detailed application notes and protocols for the analysis of c-Myc target gene expression in response to this compound treatment using real-time PCR. These protocols are intended to guide researchers in academic and industrial settings through experimental design, execution, and data analysis.

Mechanism of Action of this compound (Hypothetical)

This compound is hypothesized to inhibit the transcriptional activity of c-Myc. The c-Myc protein forms a heterodimer with MAX, which then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of its target genes to activate their transcription.[7][8] this compound may interfere with this process by one of several potential mechanisms, such as preventing the c-Myc/MAX dimerization, inhibiting the binding of the c-Myc/MAX complex to E-boxes, or promoting the degradation of the c-Myc protein. The net effect of this compound is the downregulation of genes that are positively regulated by c-Myc and the upregulation of genes that are negatively regulated by c-Myc.

Data Presentation: Quantitative Analysis of c-Myc Target Gene Expression

The following tables summarize hypothetical quantitative data from a real-time PCR experiment designed to assess the effect of this compound on the expression of known c-Myc target genes in a cancer cell line (e.g., HeLa or P493-6). Cells were treated with a vehicle control or this compound (10 µM) for 24 hours. Gene expression changes are presented as fold change relative to the vehicle control, calculated using the ΔΔCt method.[9][10]

Table 1: Effect of this compound on the Expression of c-Myc Target Genes Involved in Cell Cycle Progression

GeneFunctionFold Change (this compound vs. Vehicle)P-value
CCND2 Cyclin D2, promotes G1/S transition-3.5< 0.01
CDK4 Cyclin-dependent kinase 4, partner of D-type cyclins-4.2< 0.01
E2F1 Transcription factor, promotes S phase entry-3.8< 0.01
PCNA Proliferating cell nuclear antigen, DNA replication-2.9< 0.05

Table 2: Effect of this compound on the Expression of c-Myc Target Genes Involved in Apoptosis

GeneFunctionFold Change (this compound vs. Vehicle)P-value
BIRC5 (Survivin) Inhibitor of apoptosis-5.1< 0.001
BCL2 Anti-apoptotic protein-2.5< 0.05
BAX Pro-apoptotic protein+2.8< 0.05
PUMA (BBC3) Pro-apoptotic protein+3.5< 0.01

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, P493-6) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 10 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock solution.

  • Application: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: RNA Extraction and cDNA Synthesis
  • RNA Isolation:

    • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • Follow the manufacturer's instructions for the reverse transcription reaction.

    • The resulting cDNA will be used as the template for real-time PCR.

Protocol 3: Real-time PCR Analysis
  • Primer Design: Use pre-validated qPCR primers for the target genes (CCND2, CDK4, E2F1, PCNA, BIRC5, BCL2, BAX, PUMA) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, RPLP0) for normalization.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing a SYBR Green-based qPCR reagent, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Add the diluted cDNA template to each well of a qPCR plate.

    • Add the qPCR master mix to each well.

    • Include no-template controls (NTCs) for each primer set to check for contamination.

  • qPCR Cycling Conditions:

    • Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each gene in each sample.[11]

    • Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).

    • Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Calculate the fold change in gene expression as 2^(-ΔΔCq).[9][10]

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Mandatory Visualizations

MY_875_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., RAS-MAPK) Receptor->Signaling_Cascade Activates c_Myc c-Myc Signaling_Cascade->c_Myc Upregulates c_Myc_MAX c-Myc/MAX Heterodimer c_Myc->c_Myc_MAX MAX MAX MAX->c_Myc_MAX E_Box E-Box (Promoter Region) c_Myc_MAX->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates MY_875 This compound MY_875->c_Myc_MAX Inhibits

Caption: Hypothetical signaling pathway of this compound action.

qPCR_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Real-time PCR cDNA_Synthesis->qPCR Data_Acquisition 5. Cq Value Acquisition qPCR->Data_Acquisition Data_Analysis 6. ΔΔCt Calculation & Fold Change Data_Acquisition->Data_Analysis

Caption: Experimental workflow for real-time PCR analysis.

Logical_Relationship MY_875_Exposure This compound Exposure c_Myc_Inhibition c-Myc Inhibition MY_875_Exposure->c_Myc_Inhibition Target_Gene_Downregulation Target Gene Downregulation (e.g., CCND2, CDK4, BIRC5) c_Myc_Inhibition->Target_Gene_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest Target_Gene_Downregulation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Target_Gene_Downregulation->Apoptosis_Induction

Caption: Logical relationship of this compound's cellular effects.

References

Application Notes and Protocols for MY-875 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-875 is a potent, broad-spectrum β-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This application note provides a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel enhancers of its antibacterial activity. Such a screening approach can lead to the discovery of compounds that act synergistically with this compound, potentially overcoming existing antibiotic resistance mechanisms.

The primary goal of the described assay is to screen a large compound library for molecules that increase the susceptibility of a β-lactamase-producing strain of Escherichia coli to this compound. The assay is based on measuring bacterial growth inhibition in the presence of a sub-inhibitory concentration of this compound and varying concentrations of test compounds.

Mechanism of Action of this compound

This compound, a member of the penicillin class of antibiotics, acts by acylating the transpeptidase domain of penicillin-binding proteins (PBPs) on the inner surface of the bacterial cell membrane. This irreversible inhibition prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Some bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. This HTS protocol is designed to identify compounds that may inhibit β-lactamase or act on other cellular pathways to restore the efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity against a β-lactamase producing E. coli strain, both alone and in the presence of a hypothetical hit compound identified from a high-throughput screen.

Table 1: In Vitro Activity of this compound against β-lactamase-producing E. coli

ParameterValue
Minimum Inhibitory Concentration (MIC)64 µg/mL
IC50 (50% inhibitory concentration)32 µg/mL

Table 2: Synergistic Activity of this compound with a Hit Compound (HC-123)

Compound CombinationMIC of this compound (µg/mL)Fold Potentiation
This compound alone64-
This compound + 1 µM HC-12388
This compound + 5 µM HC-123232
This compound + 10 µM HC-123164

Experimental Protocols

High-Throughput Screening Protocol for this compound Synergizers

Objective: To identify compounds that potentiate the antibacterial activity of this compound against a β-lactamase-producing strain of E. coli.

Materials:

  • This compound (stock solution: 10 mg/mL in sterile water)

  • β-lactamase-producing E. coli (e.g., ATCC® 35218™)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library plates (384-well format, 10 mM in DMSO)

  • 384-well clear, flat-bottom microplates

  • Resazurin (alamarBlue™)

  • Automated liquid handling system

  • Plate reader (fluorescence intensity)

  • Incubator (37°C)

Assay Principle:

This is a cell-based assay that measures bacterial viability. A sub-inhibitory concentration of this compound is used, at which the bacteria can still grow. Test compounds that enhance the activity of this compound will cause a reduction in bacterial growth, which is measured by a decrease in the fluorescence of resazurin (a cell viability indicator).

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of β-lactamase-producing E. coli into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:1000 in fresh CAMHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.001.

  • Plate Preparation:

    • Using an automated liquid handler, transfer 50 nL of each compound from the library plate to the corresponding well of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO only (no compound).

      • Positive Control (100% inhibition): A high concentration of a broad-spectrum antibiotic known to be effective against the strain (e.g., Meropenem at 100 µg/mL).

  • Addition of this compound and Bacteria:

    • Prepare a working solution of this compound in the diluted bacterial suspension at a final concentration of 16 µg/mL (0.25x MIC).

    • Dispense 50 µL of the this compound/bacterial suspension into each well of the assay plates containing the pre-spotted compounds.

  • Incubation:

    • Seal the plates and incubate at 37°C for 6 hours with shaking (150 rpm).

  • Signal Detection:

    • Add 5 µL of resazurin solution (0.1 mg/mL in PBS) to each well.

    • Incubate for an additional 2 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

    • A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered acceptable.[1]

    • Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Dose-Response Protocol

Objective: To confirm the activity of primary hits and determine their potency (EC50).

Protocol:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Repeat the HTS assay protocol as described above, but with the serially diluted hit compounds.

  • Plot the percent inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value for each confirmed hit.

Visualizations

MY875_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Cell Wall PBP->CellWall Cross-linking Lysis Cell Lysis PBP->Lysis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binding MY875 This compound MY875->PBP Inhibition

This compound inhibits bacterial cell wall synthesis.

HTS_Workflow start Start culture Prepare Bacterial Culture (β-lactamase E. coli) start->culture reagent_add Add this compound & Bacterial Suspension culture->reagent_add plate_prep Compound Plating (384-well) plate_prep->reagent_add incubate Incubate (6 hours, 37°C) reagent_add->incubate resazurin Add Resazurin incubate->resazurin incubate2 Incubate (2 hours, 37°C) resazurin->incubate2 read Read Fluorescence incubate2->read analyze Data Analysis (% Inhibition, Z') read->analyze hit_id Hit Identification analyze->hit_id end End hit_id->end

High-throughput screening workflow for this compound synergizers.

Hypothetical mechanism of a hit compound overcoming resistance.

References

Unraveling the Identity of MY-875 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the applications of a compound designated as "MY-875" within the field of neuroscience research have yielded no specific compound under this name. Extensive searches across scientific databases and research articles did not identify a molecule or drug candidate with the "this compound" identifier being investigated for neurological disorders such as Alzheimer's disease, Parkinson's disease, or ischemic stroke.

It is important to note that the designation "875" is commonly associated with a specific dosage of the antibiotic Amoxicillin, which is frequently prescribed as 875 mg tablets, often in combination with clavulanic acid. However, this medication is an antimicrobial agent and is not under investigation for direct therapeutic applications in the primary treatment of neurodegenerative or cerebrovascular diseases.

Given the absence of "this compound" in the context of neuroscience research, it is possible that the user may be referring to a compound with a different name or an internal, non-public designation. Researchers, scientists, and drug development professionals are encouraged to verify the specific chemical name, CAS number, or any alternative identifiers for the compound of interest to obtain accurate and relevant information.

Without a specific, identifiable compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. Should a valid alternative name for "this compound" be identified, a comprehensive report on its applications in neuroscience research can be compiled. This would include a thorough literature review to gather data on its mechanism of action, preclinical and clinical findings, and established experimental protocols.

For researchers seeking information on therapeutic agents in neuroscience, it is recommended to utilize established chemical and pharmacological databases such as PubChem, DrugBank, or Scopus, using precise chemical identifiers to ensure the accuracy of the retrieved information.

Application Note: Investigating Protein-Protein Interactions Using a GPR40 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The study of these interactions provides critical insights into biological pathways and disease mechanisms, offering opportunities for therapeutic intervention. This application note details the use of a selective G protein-coupled receptor 40 (GPR40/FFA1) agonist, as a tool to investigate dynamic protein-protein interactions within a specific signaling cascade. While the designation "MY-875" did not yield a specific publicly documented molecule for PPI studies, we will use the well-characterized GPR40 agonist, TAK-875, as an exemplary case study. TAK-875 enhances glucose-dependent insulin secretion by activating GPR40, a receptor primarily expressed in pancreatic β-cells[1][2]. This activation initiates a cascade of intracellular protein interactions, making it an excellent model for studying PPIs in a drug-induced context.

Principle of Action

GPR40 is a G protein-coupled receptor that, upon binding to agonists like TAK-875, activates the Gqα subunit of the heterotrimeric G protein. This activation leads to a series of downstream events orchestrated by specific protein-protein interactions, ultimately resulting in increased intracellular calcium and enhanced insulin secretion[2]. The study of these interactions can elucidate the mechanism of action of GPR40 agonists and identify potential new targets for drug development.

Quantitative Data Summary

The following table summarizes key quantitative parameters for TAK-875, providing a basis for its use in cellular and biochemical assays.

ParameterValueCell Line/SystemReference
EC50 for GPR40 activation 26 nMCHO cells expressing human GPR40[3]
Insulin Secretion Enhancement (at 10 µM) Glucose-dependentINS-1 833/15 cells and primary rat islets[2]
Effect on Glucagon Secretion No significant effectHuman islets[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the protein-protein interactions modulated by a GPR40 agonist.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect GPR40-Gqα Interaction

This protocol is designed to verify the interaction between GPR40 and its primary signaling partner, the Gqα protein, upon agonist stimulation.

Materials:

  • Cell line expressing tagged GPR40 (e.g., HEK293T with FLAG-GPR40)

  • GPR40 agonist (e.g., TAK-875)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG affinity gel (e.g., ANTI-FLAG® M2 Affinity Gel)

  • Antibodies: anti-Gqα (for immunoblotting), anti-FLAG (for control)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells expressing FLAG-GPR40 to ~80-90% confluency.

    • Treat cells with the GPR40 agonist at a final concentration of 10 µM for 15 minutes. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Add 20-30 µL of equilibrated anti-FLAG affinity gel to each lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Wash the pellet three times with 1 mL of ice-cold Wash Buffer (e.g., TBS).

  • Elution and Analysis:

    • Elute the protein complexes by adding 50 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using an anti-Gqα antibody to detect the co-immunoprecipitated protein. Use an anti-FLAG antibody to confirm the immunoprecipitation of GPR40.

Protocol 2: Proximity Ligation Assay (PLA) for in situ Visualization of PPIs

PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial context. This can be used to visualize the interaction between downstream signaling partners, for example, Protein Kinase C (PKC) and its substrates.

Materials:

  • Pancreatic β-cell line (e.g., INS-1E)

  • GPR40 agonist

  • Primary antibodies raised in different species (e.g., rabbit anti-PKC and mouse anti-substrate)

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and Amplification reagents (e.g., Duolink® In Situ Detection Reagents)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed INS-1E cells on coverslips and culture overnight.

    • Treat cells with the GPR40 agonist (10 µM) for 30 minutes. Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • PLA Protocol:

    • Follow the manufacturer's protocol for the PLA kit. This typically involves:

      • Blocking the samples.

      • Incubating with the primary antibodies (e.g., anti-PKC and anti-substrate) for 1 hour.

      • Incubating with the PLA probes.

      • Ligating the probes to form a circular DNA template.

      • Amplifying the template via rolling circle amplification, which incorporates fluorescently labeled nucleotides.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the PLA signals as fluorescent spots using a fluorescence microscope. Each spot represents a protein-protein interaction event.

    • Quantify the number of spots per cell to compare the level of interaction between treated and control samples.

Visualizations

Signaling Pathway of GPR40 Agonist

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_vesicles Insulin Vesicles GPR40 GPR40 Gq Gqαβγ GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Vesicles Insulin Vesicles PKC->Vesicles Phosphorylates proteins Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_ER->Vesicles Triggers fusion Exocytosis Insulin Secretion Vesicles->Exocytosis Agonist GPR40 Agonist (e.g., TAK-875) Agonist->GPR40 Binds

Caption: GPR40 agonist-induced signaling cascade.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: GPR40-expressing cells treatment Treat with GPR40 Agonist (or Vehicle) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-tag antibody lysis->ip wash Wash to remove non-specific binding ip->wash elution Elute Protein Complexes wash->elution analysis SDS-PAGE and Western Blot for interacting protein elution->analysis end End: Detect PPI analysis->end PLA_Logic cluster_detection Signal Generation ProtA Protein A AbA Primary Ab for A ProtA->AbA ProtB Protein B AbB Primary Ab for B ProtB->AbB ProbeA PLA Probe A (with oligo) AbA->ProbeA ProbeB PLA Probe B (with oligo) AbB->ProbeB Ligation Ligation of Oligos (if in proximity) ProbeA->Ligation ProbeB->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Signal Fluorescent Signal Amplification->Signal

References

Application Notes and Protocols for MY-875 in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the molecule "MY-875" in the context of gene expression studies did not yield any specific scientific literature or publicly available data. It is possible that "this compound" is an internal compound designation not yet in the public domain, a novel or very recently developed tool, or a potential typographical error.

To provide a framework for utilizing a novel small molecule compound like "this compound" in gene expression studies, this document presents a generalized set of application notes and protocols. These are based on established methodologies for characterizing the effects of small molecules on gene expression and signaling pathways. Researchers who have access to this compound should adapt these protocols based on the specific known properties of the compound.

I. Application Notes

Introduction to Small Molecule Gene Expression Modulators

Small molecules that modulate gene expression are invaluable tools for dissecting cellular pathways, validating drug targets, and developing novel therapeutics. These compounds can act through various mechanisms, including but not limited to, inhibition or activation of transcription factors, modulation of epigenetic modifiers, or interference with signaling cascades that ultimately impact gene transcription. The application of a novel compound such as this compound would first require a thorough characterization of its effects on global gene expression and elucidation of its mechanism of action.

Potential Applications in Research and Drug Development
  • Target Identification and Validation: If this compound is found to have a specific and potent effect on the expression of a particular set of genes, it can be used to study the function of those genes and their associated pathways. This is crucial for identifying and validating new therapeutic targets.

  • Disease Modeling: In cell-based models of diseases characterized by aberrant gene expression, this compound could be used to probe the pathological mechanisms or to assess its potential as a therapeutic agent by observing its ability to reverse or ameliorate the disease phenotype.

  • Pathway Analysis: By analyzing the global changes in gene expression induced by this compound, researchers can gain insights into the signaling pathways it modulates. This can reveal novel biological connections and regulatory networks.

II. Experimental Protocols

The following are generalized protocols that would be essential for characterizing the effects of a novel compound like this compound on gene expression.

Protocol 1: Cell Culture and Treatment

This protocol outlines the basic steps for treating cultured cells with a small molecule.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture vessel at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). From this stock, prepare a series of working solutions at different concentrations in complete culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours). The incubation time should be optimized based on the expected kinetics of the cellular response.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction).

Protocol 2: RNA Extraction and Quality Control

This protocol describes the isolation of total RNA from treated cells.

Materials:

  • Treated and control cells

  • RNA extraction reagent (e.g., TRIzol) or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for assessing RNA integrity

Procedure:

  • Cell Lysis: Lyse the harvested cells using an appropriate RNA extraction reagent according to the manufacturer's instructions.

  • Phase Separation (if using TRIzol): Add chloroform and centrifuge to separate the mixture into aqueous and organic phases. The RNA will be in the aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove impurities.

  • Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess the RNA integrity (RIN score) using a bioanalyzer. High-quality RNA (RIN > 8) is recommended for gene expression analysis.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for validating the effect of this compound on the expression of specific target genes.

Materials:

  • High-quality total RNA

  • Reverse transcription kit

  • qPCR master mix (containing DNA polymerase and dNTPs)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for the target gene(s) and a housekeeping gene (for normalization).

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

III. Data Presentation

Quantitative data from gene expression studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on the Expression of Target Genes (Hypothetical Data)

Target GeneThis compound Concentration (µM)Fold Change (vs. Vehicle)P-value
Gene A12.5 ± 0.3< 0.05
Gene A55.1 ± 0.6< 0.01
Gene B1-1.8 ± 0.2< 0.05
Gene B5-3.2 ± 0.4< 0.01
Gene C11.1 ± 0.1> 0.05
Gene C51.2 ± 0.2> 0.05

Data are presented as mean ± standard deviation from three independent experiments.

IV. Visualization of Signaling Pathways and Workflows

Visual diagrams are essential for communicating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such diagrams.

Signaling Pathway Example

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to changes in gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 MY875 This compound MY875->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription A Cell Culture B Treatment with This compound or Vehicle A->B C RNA Extraction B->C D RNA Quality Control (NanoDrop, Bioanalyzer) C->D E Reverse Transcription (cDNA Synthesis) D->E F Quantitative PCR (qPCR) E->F G Data Analysis (Fold Change Calculation) F->G

Troubleshooting & Optimization

Optimizing MY-875 Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MY-875. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-function small molecule. It acts as a competitive microtubule polymerization inhibitor by targeting the colchicine binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[1] Additionally, this compound activates the Hippo signaling pathway by promoting the phosphorylation of key kinases MST and LATS, which in turn leads to the degradation of the transcriptional co-activator YAP.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a wide range of effective concentrations has been reported. For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.

Table 1: Reported Effective Concentrations of this compound in Various Assays

Assay TypeCell LinesConcentration RangeIncubation TimeReference
Cell Proliferation (IC50)MGC-803, HCT-116, KYSE450, HGC-27, SGC-79010.025 - 0.067 µM48 hours[1]
Colony FormationMGC-8030 - 45 nM24 hours[1]
Apoptosis InductionMGC-8030 - 45 nM24 hours[1]
Hippo Pathway ActivationMGC-8030 - 45 nM48 hours[1]
Microtubule Polymerization (IC50)In vitro0.92 µMNot Applicable[1]

Q3: How should I prepare and store this compound?

A3: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, the compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.1% DMSO).

Troubleshooting Guide

Q1: I am observing high variability in my IC50 values for this compound in cell proliferation assays. What could be the cause?

A1: Variability in IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results. Ensure you are using a consistent and optimal cell seeding density. It is recommended to perform a cell titration experiment to determine the linear range of your assay.

  • Compound Solubility: this compound may precipitate at higher concentrations or in certain media. Visually inspect your working solutions for any signs of precipitation. If solubility is an issue, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.

  • Incubation Time: The duration of drug exposure can affect the IC50 value. Ensure that the incubation time is consistent across all experiments. For a compound like this compound that affects the cell cycle, longer incubation times may be required to observe a significant effect.

  • Assay-Specific Issues: The type of proliferation assay used (e.g., MTT, WST-1, CellTiter-Glo) can influence the results. Ensure that the chosen assay is appropriate for your cell line and that you are following the manufacturer's protocol precisely. Some compounds can interfere with the chemistry of certain assays.

Q2: My cells are not showing the expected G2/M arrest after treatment with this compound. What should I do?

A2: If you are not observing the expected cell cycle arrest, consider the following:

  • Sub-optimal Concentration: The concentration of this compound may be too low to induce a significant G2/M block in your specific cell line. Try increasing the concentration based on a preliminary dose-response experiment.

  • Timing of Analysis: The peak of G2/M arrest may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for observing the effect.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule inhibitors. Your cell line may be less sensitive to this compound. Consider testing a positive control compound known to induce G2/M arrest in your cells to validate your experimental setup.

  • Protocol for Cell Cycle Analysis: Ensure that your protocol for cell fixation and staining (e.g., with propidium iodide) is optimized. Inadequate fixation can lead to poor quality DNA content histograms.

Q3: I am not detecting an increase in YAP phosphorylation after treating my cells with this compound. What could be the problem?

A3: Activation of the Hippo pathway and subsequent YAP phosphorylation can be a dynamic process. If you are not observing the expected increase in phosphorylated YAP, consider these points:

  • Antibody Quality: The primary antibody against phosphorylated YAP (e.g., pYAP Ser127) is critical. Ensure that the antibody is validated for the application (e.g., Western blotting) and is used at the recommended dilution.

  • Time Course: The phosphorylation event may be transient. Perform a time-course experiment to capture the peak of YAP phosphorylation.

  • Cell Density: The activity of the Hippo pathway can be influenced by cell density. Ensure that your cells are at a consistent and appropriate confluency when you perform the experiment.

  • Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer that contains phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.

  • Loading Controls: Use appropriate loading controls (e.g., total YAP, GAPDH, or β-actin) to ensure equal protein loading in your Western blot.

Experimental Protocols

Note: The following are generalized protocols. Optimization for specific cell lines and experimental conditions is highly recommended.

Cell Proliferation Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add the solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound (Dose-Response and Time-Course) prep_compound->treat_cells seed_cells Seed Cells seed_cells->treat_cells prolif_assay Cell Proliferation Assay (e.g., MTT) treat_cells->prolif_assay apop_assay Apoptosis Assay (e.g., Annexin V) treat_cells->apop_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) treat_cells->cell_cycle_assay western_blot Western Blot (pYAP, Total YAP) treat_cells->western_blot ic50 Determine IC50 prolif_assay->ic50 apoptosis_quant Quantify Apoptosis apop_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

This compound Experimental Workflow

hippo_pathway This compound Activation of the Hippo Signaling Pathway cluster_inhibition Microtubule Dynamics cluster_hippo Hippo Pathway MY875 This compound Microtubules Microtubule Polymerization MY875->Microtubules Inhibits MST1_2 MST1/2 MY875->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Binds to Degradation Proteasomal Degradation YAP_TAZ_P->Degradation Leads to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Promotes Transcription

This compound and the Hippo Pathway

References

Technical Support Center: Preventing Degradation of Amoxicillin and Clavulanic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Amoxicillin and Clavulanic Acid in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of Amoxicillin and Clavulanic Acid in aqueous solutions?

A1: The stability of both Amoxicillin and Clavulanic Acid in solution is significantly influenced by several factors:

  • pH: Both compounds are susceptible to hydrolysis, and the rate of degradation is pH-dependent. Amoxicillin is most stable in acidic conditions, while Clavulanic Acid exhibits maximum stability at a neutral pH (around 6.39).[1][2][3] At acidic or alkaline pH values, the decomposition rate of Clavulanic Acid increases significantly.[3]

  • Temperature: Higher temperatures accelerate the degradation of both molecules.[4][5] For reconstituted oral suspensions, storage at refrigerated temperatures (2-8 °C) is crucial to maintain stability.[4][6] Clavulanic acid, in particular, is not as heat-stable as amoxicillin.[4]

  • Concentration: Higher concentrations of amoxicillin can lead to increased degradation rates due to autocatalytic reactions.[5][7]

  • Water Hardness and Metal Ions: The presence of metallic ions and increased water hardness can decrease the stability of both Amoxicillin and Clavulanic Acid.[2][3] The use of plastic troughs over metal ones is recommended when preparing solutions for administration.[2][3]

  • Ionic Strength: Increased ionic strength of the solution can lead to greater instability of Clavulanic Acid.[8][9]

Q2: What are the main degradation products of Amoxicillin and Clavulanic Acid?

A2: The degradation of both Amoxicillin and Clavulanic Acid primarily occurs through the hydrolysis of their β-lactam rings.

  • Amoxicillin Degradation Products: The initial hydrolysis of the β-lactam ring of amoxicillin yields amoxicillin penicilloic acid.[10][11] Further degradation can lead to the formation of amoxicillin penilloic acid and phenol hydroxypyrazine.[10] Another significant degradation product is amoxicillin diketopiperazine, which results from an intramolecular cyclization.[10][12]

  • Clavulanic Acid Degradation Products: The degradation of Clavulanic Acid in aqueous solutions can result in the formation of various compounds, including pyrazine derivatives.[13] In weakly alkaline solutions, degradation products such as 2,5-bis-(2-hydroxyethyl) pyrazine and its derivatives have been identified.[13]

Q3: What are the recommended storage conditions for reconstituted Amoxicillin/Clavulanate solutions?

A3: To ensure the stability of reconstituted Amoxicillin/Clavulanate solutions, the following storage conditions are recommended:

  • Temperature: Reconstituted oral suspensions should be stored in a refrigerator at 2-8 °C.[4][6] Freezing solutions between 0 °C and -20 °C can actually increase the degradation rate of Amoxicillin and is not recommended.[14][15] If freezing is necessary, storage should be below -30 °C.[14][15]

  • Container: For oral suspensions, it is best to store the reconstituted solution in the original container.[16] Repackaging into unit dose oral syringes may decrease the stability of potassium clavulanate.[16] For other applications, the use of plastic containers is preferable to metal to avoid accelerated degradation due to metal ions.[2][3]

  • Duration of Use: Reconstituted oral suspensions should typically be discarded after 7 to 10 days, even when refrigerated.[17]

Troubleshooting Guides

Problem: Rapid loss of Clavulanic Acid activity in my experimental solution.

Possible Cause Troubleshooting Step
Incorrect pH Adjust the pH of your solution to be near neutral (pH 6.0-7.2) for optimal Clavulanic Acid stability.[9]
High Temperature Prepare and store your solutions at refrigerated temperatures (2-8 °C) whenever possible. Avoid exposure to room temperature for extended periods.[4]
Presence of Metal Ions Use deionized, soft water for solution preparation and store in plastic or glass containers instead of metal.[2][3]
High Ionic Strength If possible for your experiment, reduce the concentration of salts in your buffer.[9]

Problem: Inconsistent results in experiments using Amoxicillin solutions.

Possible Cause Troubleshooting Step
Degradation due to pH Amoxicillin is more stable at a slightly acidic pH.[2][3] Ensure your solution's pH is appropriate and consistent across experiments.
Concentration-dependent degradation Be aware that higher concentrations of Amoxicillin can degrade more rapidly.[5][7] Prepare fresh solutions for each experiment if possible, or validate the stability at your working concentration over the experimental timeframe.
Inappropriate Storage Do not store Amoxicillin solutions between 0 °C and -20 °C, as this can accelerate degradation.[14][15] For short-term storage, refrigeration at 2-8 °C is preferable.

Data Summary Tables

Table 1: Stability of Amoxicillin and Clavulanic Acid in Reconstituted Oral Suspensions at Different Temperatures.

CompoundTemperatureDurationRemaining Concentration (%)Reference
Amoxicillin8 °C7 days~98.6%[4]
Amoxicillin28 °C7 days~84.7%[4]
Clavulanic Acid8 °C7 days~87.1%[4]
Clavulanic Acid28 °C7 days~27.7%[4]

Table 2: Effect of pH on the Stability of Amoxicillin and Clavulanic Acid in Aqueous Solution.

CompoundpHObservationReference
AmoxicillinAcidicMost stable[2][3]
AmoxicillinNeutralLess stable than acidic[2][3]
AmoxicillinAlkalineLeast stable[2][3]
Clavulanic AcidAcidicSignificantly higher decomposition rate[2][3]
Clavulanic AcidNeutral (6.0-7.2)Maximum stability[1][9]
Clavulanic AcidAlkalineSignificantly higher decomposition rate[2][3]

Experimental Protocols

Protocol: Stability Testing of Amoxicillin and Clavulanic Acid in Solution via HPLC

This protocol outlines a general method for assessing the stability of Amoxicillin and Clavulanic Acid in an aqueous solution.

1. Materials and Reagents:

  • Amoxicillin trihydrate reference standard

  • Potassium clavulanate reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer salts (e.g., sodium acetate, phosphate buffers)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • C18 HPLC column

2. Preparation of Solutions:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., pH 4.4 sodium acetate buffer) and an organic modifier like methanol.[6] A typical ratio is 65:20:15 (water:buffer:methanol).[6] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solutions: Accurately weigh and dissolve Amoxicillin and Clavulanate reference standards in high-purity water to prepare individual stock solutions of known concentrations.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Test Solution: Prepare the Amoxicillin/Clavulanate solution to be tested in the desired buffer and at the target concentration.

3. Stability Study Procedure:

  • Divide the test solution into several aliquots and store them under the desired experimental conditions (e.g., different temperatures, pH values).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each storage condition.

  • Immediately analyze the withdrawn samples by HPLC.

4. HPLC Analysis:

  • Set the HPLC flow rate (e.g., 1 mL/minute) and the UV detection wavelength (e.g., 220 nm).[18][19]

  • Inject a fixed volume (e.g., 100 µL) of the standard and test solutions onto the HPLC column.[6]

  • Record the chromatograms and determine the peak areas for Amoxicillin and Clavulanic Acid.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

  • Use the calibration curve to determine the concentration of Amoxicillin and Clavulanic Acid in the test samples at each time point.

  • Calculate the percentage of the initial concentration remaining at each time point to assess the degradation rate.

Visualizations

DegradationPathways cluster_amox Amoxicillin Degradation cluster_clav Clavulanic Acid Degradation Amox Amoxicillin Penicilloic Amoxicillin Penicilloic Acid Amox->Penicilloic Hydrolysis of β-lactam ring DKP Amoxicillin Diketopiperazine Amox->DKP Intramolecular cyclization Penilloic Amoxicillin Penilloic Acid Penicilloic->Penilloic Phenol Phenol Hydroxypyrazine Penicilloic->Phenol Clav Clavulanic Acid Pyrazines Pyrazine Derivatives Clav->Pyrazines Hydrolysis and rearrangement

Caption: Degradation pathways of Amoxicillin and Clavulanic Acid.

StabilityTestingWorkflow prep 1. Prepare Test Solution (Amoxicillin/Clavulanate in buffer) storage 2. Aliquot and Store under various conditions (e.g., Temp, pH) prep->storage sampling 3. Sample at Time Intervals storage->sampling hplc 4. HPLC Analysis sampling->hplc data 5. Data Analysis (% remaining vs. time) hplc->data

Caption: Experimental workflow for stability testing.

References

Common issues with MY-875 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MY-875

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). It functions by allosterically binding to the FRB domain of mTOR, preventing the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a reduction in protein synthesis and cell proliferation.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 for your specific cell line. For most cancer cell lines, a concentration of 100-500 nM is effective for significant inhibition of mTORC1 signaling.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Please note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: Suboptimal Inhibition of Downstream Targets (p-S6K, p-4E-BP1)

If you are observing incomplete or no inhibition of mTORC1 downstream targets after this compound treatment, consider the following troubleshooting steps:

  • Verify this compound Concentration: Ensure that the final concentration of this compound in your assay is appropriate for your cell line. Refer to the IC50 values in Table 1 or perform a dose-response experiment.

  • Check Incubation Time: The time required for this compound to inhibit mTORC1 signaling can vary. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time.

  • Assess Cell Health: Ensure that your cells are healthy and actively proliferating at the time of treatment. High cell confluency or poor cell health can affect the cellular response to inhibitors.

  • Confirm Reagent Integrity: If you have stored the this compound stock solution for an extended period or subjected it to multiple freeze-thaw cycles, its potency may be compromised. Use a fresh aliquot for your experiment.

Experimental Protocol: Western Blot for mTORC1 Pathway Activation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for the desired incubation time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Issue 2: Unexpected Cell Toxicity or Off-Target Effects

If you observe significant cell death or unexpected phenotypic changes at concentrations where mTORC1 inhibition is expected to be well-tolerated, consider the following:

  • Titrate this compound Concentration: High concentrations of this compound may lead to off-target effects. Perform a cell viability assay to determine the cytotoxic concentration for your cell line.

  • Evaluate DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is non-toxic (ideally ≤ 0.1%).

  • Consider Cell Line Sensitivity: Some cell lines are more sensitive to mTORC1 inhibition than others. This can be due to their genetic background and reliance on the PI3K/Akt/mTOR pathway for survival.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
MCF-7Breast Cancer150Cell Viability (72h)
A549Lung Cancer320Cell Viability (72h)
U-87 MGGlioblastoma85p-S6K Inhibition (24h)
PC-3Prostate Cancer210p-S6K Inhibition (24h)

Visual Guides

MY875_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis MY875 This compound MY875->mTORC1

Caption: this compound signaling pathway highlighting mTORC1 inhibition.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Optimal Duration treatment->incubation harvest Harvest Cells incubation->harvest downstream_assay Perform Downstream Assay harvest->downstream_assay wb Western Blot (p-S6K, p-4E-BP1) downstream_assay->wb viability Cell Viability Assay (e.g., MTT) downstream_assay->viability data_analysis Data Analysis wb->data_analysis viability->data_analysis end End data_analysis->end

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting_Tree start Unexpected Result issue_type What is the issue? start->issue_type no_inhibition Suboptimal Inhibition issue_type->no_inhibition No/Low Effect high_toxicity High Toxicity issue_type->high_toxicity High Cell Death check_conc Verify this compound Concentration no_inhibition->check_conc titrate_conc Titrate this compound Concentration high_toxicity->titrate_conc check_time Optimize Incubation Time check_conc->check_time If conc. is correct check_reagent Check Reagent Integrity check_time->check_reagent If time is optimal check_dmso Check DMSO Concentration titrate_conc->check_dmso If toxicity persists at low conc. check_cell_line Assess Cell Line Sensitivity check_dmso->check_cell_line If DMSO is ok

Caption: Troubleshooting decision tree for unexpected results with this compound.

Technical Support Center: Improving MY-875 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the hypothetical small molecule inhibitor, MY-875.

Troubleshooting Guide

This guide addresses common challenges encountered during in vivo experiments with this compound.

Issue 1: Lack of in vivo efficacy despite high in vitro potency.

  • Question: My compound, this compound, has an IC50 in the nanomolar range in cell-based assays, but I'm not observing the expected therapeutic effect in my animal model. What could be the reason?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be at play:

    • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching the target tissue at a sufficient concentration and for a long enough duration. A pilot PK study is recommended to assess the compound's half-life, bioavailability, and exposure (AUC).

    • Inadequate Formulation: Poor solubility of this compound can lead to low absorption and bioavailability.[1] It is crucial to develop a formulation that enhances solubility and stability.

    • Low Target Engagement: The compound may not be reaching its intended biological target in the complex in vivo environment. It is advisable to conduct a pharmacodynamic (PD) study to measure target engagement at various doses.[1]

Issue 2: High variability in efficacy data between animals in the same dose group.

  • Answer: High inter-animal variability can obscure the true effect of your compound.[1] Consider the following:

    • Dosing Accuracy: Ensure precise and consistent administration of this compound. Double-check dose calculations and use calibrated equipment.[1]

    • Formulation Homogeneity: If this compound is in a suspension, ensure it is uniformly mixed before each administration to prevent precipitation and inconsistent dosing.

    • Animal Health and Acclimation: Use healthy, age-matched animals from a reputable supplier and allow for a proper acclimation period before starting the experiment.

    • Metabolic Differences: Some variability in drug metabolism between individual animals is expected. A pilot PK study can help determine the extent of this variability.[1]

Issue 3: Observed toxicity at presumed therapeutic doses.

  • Question: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at doses of this compound that I expected to be therapeutic. What should I do?

  • Answer: Toxicity can arise from the compound itself or the formulation vehicle.

    • Vehicle Toxicity: Always include a vehicle-only control group to rule out toxicity from the formulation excipients.[1]

    • Off-Target Effects: this compound might be hitting unintended targets, causing toxicity. In vitro profiling against a broad panel of related targets (e.g., a kinase panel) can help identify potential off-target activities.[1]

    • Maximum Tolerated Dose (MTD) Study: It is essential to perform an MTD study to determine the highest dose that can be administered without unacceptable toxicity.[1] Efficacy studies should be conducted at doses at or below the MTD.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my first in vivo efficacy study with this compound?

A1: The initial dose for in vivo studies is often extrapolated from in vitro data. A common approach is to start at a dose predicted to achieve a plasma concentration several times higher than the in vitro EC50 or IC50 value.[1] However, a Maximum Tolerated Dose (MTD) study should be conducted first to establish a safe dosing range.[1]

Q2: What are the most critical formulation considerations for a novel small molecule like this compound?

A2: For many new small molecules, poor aqueous solubility is a major hurdle.[1] Key formulation strategies include:

  • Co-solvents: Using a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.

  • Surfactants: Employing agents such as Tween 80 to improve solubility and stability.

  • Cyclodextrins: Using these to form inclusion complexes with the drug, thereby enhancing its solubility.[1]

It is crucial to test the chosen vehicle for toxicity in a control group of animals.[1]

Q3: How can I confirm that this compound is engaging its target in vivo?

A3: Pharmacodynamic (PD) markers are essential for confirming target engagement. This can involve:

  • Biomarker Analysis: Measuring a downstream biomarker in a relevant tissue (e.g., tumor, blood) that is modulated by the target of this compound. This could be a phosphorylated protein or the expression of a target gene.

  • Satellite Groups: Including a separate "satellite" group of animals in your efficacy study for the sole purpose of collecting tissues at various time points for PD analysis.[1] This provides a direct link between the dose administered, target inhibition, and the therapeutic response.

Q4: My oral formulation of this compound shows poor bioavailability. What are my options?

A4: If oral bioavailability is low, you can explore several avenues:

  • Formulation Optimization: Experiment with different formulation strategies as mentioned in A2 to improve solubility and absorption.

  • Alternative Routes of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic exposure. The choice of route will depend on the experimental model and the intended clinical application.

  • Medicinal Chemistry Approaches: Structural modifications to the this compound molecule could improve its pharmacokinetic properties, though this is a more involved drug discovery effort.[2]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
10% DMSO in SalineIV515000.12500100
10% DMSO in SalinePO202501.0125012.5
20% HP-β-CD in WaterPO206000.5300030.0

This data suggests that an improved formulation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) significantly enhances the oral bioavailability of this compound compared to a simple DMSO/saline mixture.

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-QD0+2.5
This compound (Formulation A)20QD35-1.5
This compound (Formulation B)20QD65-2.0
Positive Control10QD80-8.0

This table illustrates a dose-dependent anti-tumor effect and highlights how an optimized formulation (Formulation B) can improve efficacy.[1]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.[1]

  • Dose Selection: Start with a dose extrapolated from in vitro data, often one that is expected to produce a plasma concentration several-fold higher than the in vitro IC50.[1]

  • Dose Escalation: Administer escalating doses of this compound to small groups of animals (n=3-5 per group).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a predefined level of body weight loss (e.g., 15-20%) and has no other signs of severe toxicity.

Protocol 2: In Vivo Efficacy Study (Xenograft Model)

  • Tumor Implantation: Implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[1]

  • Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD). Begin dosing as per the selected schedule.[1]

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic (PD) Analysis (Satellite Group): For PD analysis, a separate "satellite" group of tumor-bearing animals can be treated with a single dose of the compound and tissues collected at a specified time point to assess target engagement.[1]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., TK1) Receptor->TargetKinase Activates Downstream1 Substrate A TargetKinase->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression MY875 This compound MY875->TargetKinase

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Poor In Vivo Efficacy Despite In Vitro Potency pk_study Conduct Pilot PK Study start->pk_study formulation Review Formulation start->formulation pd_study Assess Target Engagement (PD) start->pd_study pk_result Is Exposure (AUC) Sufficient? pk_study->pk_result formulation_result Is Compound Soluble & Stable? formulation->formulation_result pd_result Is Target Inhibited In Vivo? pd_study->pd_result pk_result->pd_result Yes increase_dose Increase Dose (if below MTD) pk_result->increase_dose No formulation_result->pk_study Yes optimize_formulation Optimize Formulation (e.g., use cyclodextrins) formulation_result->optimize_formulation No pd_result->increase_dose No re_evaluate Re-evaluate Hypothesis/ Mechanism of Action pd_result->re_evaluate Yes, but still no efficacy optimize_formulation->formulation new_route Change Admin Route (e.g., IP, IV) optimize_formulation->new_route increase_dose->pk_study

Caption: Experimental workflow for troubleshooting poor in vivo efficacy.

G start Start: Need to Formulate This compound for Oral Dosing solubility Is this compound soluble in simple aqueous vehicle (e.g., saline, PBS)? start->solubility suspension Can a stable micronized suspension be made (e.g., with 0.5% MC)? solubility->suspension No proceed Proceed to PK/ Efficacy Studies solubility->proceed Yes cosolvent Try co-solvent system (e.g., PEG400, DMSO) suspension->cosolvent No vehicle_tox Test final vehicle for toxicity suspension->vehicle_tox Yes surfactant Try surfactant system (e.g., Tween 80) cosolvent->surfactant cyclodextrin Try cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin cyclodextrin->vehicle_tox vehicle_tox->start Toxic vehicle_tox->proceed Not Toxic

Caption: Decision tree for optimizing the formulation of this compound.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of MY-875

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "MY-875," including its direct off-target effects, is not publicly available in the reviewed scientific literature. The following guide provides a comprehensive framework for researchers and drug development professionals to identify, characterize, and mitigate potential off-target effects of a hypothetical novel small molecule inhibitor, referred to herein as this compound. The principles and methodologies described are broadly applicable to small molecule drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a molecule like this compound?

Off-target effects refer to the unintended interactions of a drug or investigational molecule, such as this compound, with cellular components other than its intended therapeutic target. These interactions can lead to a range of undesirable outcomes, from mild side effects to severe toxicity, and can also confound experimental results, leading to misinterpretation of the molecule's biological activity and therapeutic potential.[1][2][3] Therefore, a thorough assessment and mitigation of off-target effects are critical for the development of safe and effective therapies.[1][4]

Q2: How can I predict potential off-target effects of this compound in silico?

Computational or in silico methods are valuable initial steps to predict potential off-target interactions. These approaches leverage the structural information of this compound and known protein structures to forecast binding events.

  • Target-Based Approaches: If the 3D structure of this compound is known, molecular docking simulations can be performed against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels).

  • Ligand-Based Approaches: The chemical structure of this compound can be compared to libraries of compounds with known biological activities. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore searching can identify potential off-targets based on structural similarities to other known bioactive molecules.

Q3: What are the primary experimental strategies to identify the off-targets of this compound?

A multi-pronged experimental approach is essential for robust off-target profiling. These methods can be broadly categorized as follows:

  • Biochemical Approaches: These methods assess the direct binding or enzymatic inhibition of this compound against a panel of purified proteins. Large-scale kinase panels or receptor binding assays are common examples.

  • Cell-Based Approaches:

    • Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular phenotypes induced by this compound, which can then be investigated to identify the responsible off-target.

    • Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify proteins that are directly engaged by this compound within a cellular context.

  • Genomic and Transcriptomic Approaches:

    • RNA-Seq: Transcriptomic profiling can reveal changes in gene expression patterns that are inconsistent with the known function of the intended target, suggesting engagement of off-target pathways.

    • CRISPR-Based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially revealing off-target dependencies.

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that cannot be explained by the known on-target activity of this compound.

This is a common indicator of potential off-target effects.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity and the unexpected phenotype. A significant difference in the potency (EC50 or IC50) may suggest that the phenotype is driven by an off-target interaction.

  • Structural Analogs: Synthesize and test structural analogs of this compound that have reduced on-target activity. If these analogs still produce the unexpected phenotype, it strongly implicates an off-target effect.

  • Target Engagement Assays: Use a direct target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is engaging its intended target at the concentrations where the unexpected phenotype is observed.

  • Off-Target Profiling: Employ a broad off-target screening panel (e.g., a commercial kinase panel or a safety pharmacology panel) to identify potential off-targets that could be responsible for the observed phenotype.

Issue 2: My in vivo experiments with this compound are showing unexpected toxicity.

Unexpected toxicity is a serious concern that often arises from off-target effects.

Troubleshooting Steps:

  • Histopathology and Clinical Pathology: Conduct a thorough analysis of tissues and blood samples from treated animals to identify the affected organs and physiological pathways.

  • Correlate with in vitro Data: Compare the observed toxicities with the known pharmacology of potential off-targets identified through in vitro screening. For example, if cardiotoxicity is observed, investigate whether this compound interacts with hERG channels or other cardiac ion channels.

  • Structure-Toxicity Relationship: If possible, test analogs of this compound to determine if the toxicity can be separated from the on-target activity. This can guide medicinal chemistry efforts to design safer compounds.

Data Presentation

Table 1: Common Experimental Methods for Off-Target Profiling

MethodPrincipleAdvantagesLimitations
Kinase Panel Screening Measures the inhibitory activity of this compound against a large panel of purified kinases.Broad coverage of the kinome; quantitative IC50 data.In vitro results may not always translate to cellular activity; does not identify other protein classes.
Receptor Binding Assays Quantifies the binding of this compound to a panel of known receptors.Provides direct evidence of binding and affinity.Limited to the specific receptors included in the panel.
Thermal Proteome Profiling (TPP) Identifies protein-ligand interactions by measuring changes in protein thermal stability upon compound binding in cell lysates or intact cells.Unbiased, proteome-wide identification of targets in a cellular context.Technically demanding; may not detect all interactions, particularly those with low affinity.
Chemical Proteomics Uses a modified version of this compound (e.g., with a clickable handle) to pull down interacting proteins from cell lysates.Direct identification of binding partners.Requires chemical modification of the compound, which may alter its binding properties.
RNA-Sequencing Measures global changes in gene expression in response to this compound treatment.Provides a systems-level view of the cellular response; can identify affected pathways.Indirect method; changes in gene expression may be downstream of the primary off-target interaction.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound is engaging its intended target in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor On_Target On-Target Kinase Receptor->On_Target Off_Target Off-Target Kinase Receptor->Off_Target Downstream_On Downstream Effector (On-Target) On_Target->Downstream_On Downstream_Off Downstream Effector (Off-Target) Off_Target->Downstream_Off TF_On Transcription Factor (On-Target) Downstream_On->TF_On TF_Off Transcription Factor (Off-Target) Downstream_Off->TF_Off Gene_On Target Gene Expression TF_On->Gene_On Gene_Off Off-Target Gene Expression TF_Off->Gene_Off MY875_On This compound MY875_On->On_Target Inhibition MY875_Off This compound MY875_Off->Off_Target Inhibition

Caption: A diagram illustrating how this compound can inhibit both its intended on-target and an unintended off-target, leading to distinct downstream signaling events.

Experimental_Workflow In_Silico In Silico Prediction (Docking, QSAR) Biochemical Biochemical Screening (Kinase Panels) In_Silico->Biochemical Cell_Based Cell-Based Assays (Phenotypic Screening, TPP) In_Silico->Cell_Based Confirmation Off-Target Confirmation (CETSA, Dose-Response) Biochemical->Confirmation Cell_Based->Confirmation SAR Structure-Activity Relationship (Analog Synthesis) Confirmation->SAR Mitigation Mitigation (Lead Optimization) SAR->Mitigation

Caption: An experimental workflow for the identification and mitigation of off-target effects of a small molecule inhibitor like this compound.

References

MY-875 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental compound MY-875. The information is designed to help identify and mitigate sources of experimental variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability observed in cell-based assays with this compound?

A1: Variability in cell-based assays can arise from several factors, broadly categorized as biological, technical, and environmental.[1][2] It is crucial to standardize procedures to minimize these variations.

  • Biological Variability:

    • Cell Line Integrity: Use cell lines within a defined, low passage number range to avoid phenotypic and genotypic drift.[1] It is recommended to create master and working cell banks.

    • Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment.[1][3]

    • Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can significantly alter cellular responses.

  • Technical Variability:

    • Inconsistent Cell Seeding: Ensure homogenous cell suspension and use calibrated pipettes for accurate cell plating.[1]

    • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate reagent dispensing.[1]

    • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature gradients, leading to the "edge effect".[2] To mitigate this, avoid using the outer wells for critical samples and instead fill them with sterile media or PBS to create a humidity barrier.[2]

  • Environmental Variability:

    • Incubator Conditions: Maintain stable temperature, humidity, and CO2 levels in the incubator.

    • Reagent Integrity: Store this compound and other reagents according to the manufacturer's instructions, protecting them from light and temperature fluctuations.[1]

Q2: How can I be sure that the observed effect is due to this compound and not an artifact?

A2: The inclusion of proper controls is essential to validate that the observed biological effects are specific to this compound's mechanism of action.[4]

  • Vehicle Control: This is the most critical control. Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent on the cells.

  • Positive Control: A known inhibitor of the target pathway that produces a predictable effect. This confirms that the assay is working as expected.[4]

  • Negative Control: A structurally similar but inactive molecule, if available. This helps to rule out off-target effects.

  • Untreated Control: Cells that are not exposed to any treatment, providing a baseline for the assay.

Q3: I am observing high variability in my in vivo studies with this compound. What are the potential causes?

A3: In vivo experiments are subject to greater variability than in vitro assays due to the complexity of biological systems.[5][6]

  • Animal-to-Animal Variation: Factors such as age, sex, weight, and genetic background can introduce variability.[5] It is important to use animals of the same age and sex and to randomize them into treatment groups.

  • Drug Formulation and Administration: The solubility and stability of this compound in the chosen vehicle can impact its bioavailability. Ensure consistent formulation and accurate dosing for each animal. Different routes of administration (e.g., oral, intravenous) will have different pharmacokinetic profiles.[7]

  • Environmental Factors: Housing conditions, diet, and light-dark cycles can influence animal physiology and drug metabolism.

  • Study Design: The choice between a parallel and a cross-over study design can impact the precision of pharmacokinetic data.[5]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cell Viability Assays

Symptoms:

  • Large standard deviation between replicate wells.

  • Inconsistent dose-response curves.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]
Edge Effect Avoid using the outer rows and columns of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation.[2]
Pipetting Inaccuracy Regularly calibrate pipettes. Use the correct size pipette for the volume being dispensed. Pre-wet pipette tips before aspirating reagents and dispense slowly and consistently.[1]
Compound Precipitation Visually inspect wells for any signs of this compound precipitation. If observed, consider reducing the final concentration or using a different solvent system.
Issue 2: Inconsistent Results in Western Blot Analysis

Symptoms:

  • Variable band intensities for the target protein across replicate experiments.

  • Difficulty in detecting a dose-dependent effect of this compound.

Possible Causes and Solutions:

CauseSolution
Uneven Protein Loading Quantify protein concentration accurately using a reliable method (e.g., BCA assay). Load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading inconsistencies.
Inefficient Protein Transfer Optimize the transfer time and voltage. Ensure proper contact between the gel and the membrane. Use pre-stained molecular weight markers to visualize transfer efficiency.
Antibody Performance Titrate primary and secondary antibody concentrations to determine the optimal dilution. Use a blocking buffer that is appropriate for your antibody and sample type to minimize non-specific binding.[1]
Inconsistent Incubation Times Standardize all incubation times for blocking, primary antibody, and secondary antibody steps.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blotting for Target Phosphorylation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total target protein.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment viability Viability Assay (e.g., MTT) treatment->viability western Western Blot treatment->western data_analysis_vitro Data Analysis viability->data_analysis_vitro western->data_analysis_vitro data_analysis_vivo Data Analysis animal_model Animal Model dosing This compound Dosing animal_model->dosing monitoring Tumor Growth/ Pharmacodynamic Monitoring dosing->monitoring pk_pd PK/PD Analysis monitoring->pk_pd pk_pd->data_analysis_vivo

Caption: General experimental workflow for this compound evaluation.

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Stability and Concentration start->check_reagents check_cells Verify Cell Health and Passage Number start->check_cells check_pipetting Review Pipetting Technique start->check_pipetting check_controls Examine Controls (Vehicle, Positive) check_reagents->check_controls check_cells->check_controls check_pipetting->check_controls optimize_assay Re-optimize Assay Parameters check_controls->optimize_assay consult Consult Technical Support optimize_assay->consult Issue Persists

Caption: A logical approach to troubleshooting inconsistent experimental results.

Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression my875 This compound my875->kinase2 Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

References

Enhancing the signal-to-noise ratio in MY-875 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in MY-875 assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

The this compound assay is a cell-based in-well immunoassay designed to quantify the activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of the downstream effector protein, S6 Kinase (pS6K). It is a high-throughput method commonly used in drug discovery to screen for modulators of this critical cellular pathway.

Q2: What is a good signal-to-noise ratio for the this compound assay?

A good signal-to-noise ratio, often expressed as the Z'-factor, is crucial for robust and reliable data. An ideal Z'-factor is above 0.5, indicating a large separation between the positive and negative controls and low data variability. Assays with a Z'-factor between 0 and 0.5 may be acceptable, but those with a Z'-factor below 0 are generally considered unreliable.

Q3: What are the most common causes of a low signal-to-noise ratio?

The most common culprits for a poor signal-to-noise ratio are high background and/or a weak signal. High background can stem from issues with blocking, washing, or antibody concentrations. A weak signal may be due to problems with the cells, reagents, or the detection step.

Q4: How can I be sure my cells are healthy for the assay?

Cell health is paramount for a successful assay. Ensure you are using cells at a consistent and optimal passage number, and seed them at a density that allows for logarithmic growth during the experiment. Visually inspect the cells for normal morphology before and after treatment.

Troubleshooting Guides

Issue 1: High Background

High background can mask the specific signal from your target, leading to a poor signal-to-noise ratio. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking buffer (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the volume of wash buffer used for each wash. Ensure complete removal of wash buffer between steps.
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal concentration of the primary antibody. A lower concentration may reduce non-specific binding.
Secondary Antibody Non-specific Binding Run a control with only the secondary antibody to check for non-specific binding. If high background is observed, consider a different secondary antibody.
Reagent Contamination Use fresh, sterile buffers and reagents. Ensure that solutions have not become contaminated with bacteria or fungi.
Issue 2: Weak or No Signal

A weak or absent signal will also result in a poor signal-to-noise ratio. Consider the following troubleshooting steps.

Potential CauseRecommended Solution
Sub-optimal Primary Antibody Concentration Perform a titration experiment to ensure the primary antibody concentration is sufficient to detect the target.
Inactive or Degraded Reagents Check the expiration dates of all reagents. Prepare fresh dilutions of antibodies and substrates immediately before use.
Incorrect Incubation Times or Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol. Optimize these parameters if necessary.
Cell Seeding Density Too Low Ensure an adequate number of cells are seeded per well to generate a detectable signal. Optimize cell density for your specific cell line.
Problem with Detection Substrate Ensure the substrate is compatible with the enzyme conjugate and has been stored correctly. Use a fresh batch of substrate.

Data Presentation

The following table summarizes hypothetical data from a this compound assay plate, illustrating both good and poor signal-to-noise ratios. The Z'-factor is a measure of assay quality, calculated using the means and standard deviations of the positive and negative controls.

Assay ConditionMean Signal (RFU)Standard DeviationZ'-FactorInterpretation
Optimized Assay 0.65 Excellent
Positive Control8500450
Negative Control1200150
Poor S/N Assay 0.12 Marginal
Positive Control4500980
Negative Control2100550

RFU = Relative Fluorescence Units

Experimental Protocols

This compound Assay Protocol

This protocol outlines the key steps for performing the this compound cell-based assay.

  • Cell Seeding:

    • Seed cells in a 96-well microplate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds.

    • Remove the growth medium from the wells and add 100 µL of medium containing the desired concentration of the test compound or control (e.g., positive control agonist, negative control vehicle).

    • Incubate for the desired treatment time (e.g., 1 hour).

  • Fixation and Permeabilization:

    • Carefully remove the treatment medium.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.

    • Wash each well three times with 200 µL of PBS.

    • Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature to permeabilize the cells.

    • Wash each well three times with 200 µL of PBS.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) to each well.

    • Incubate for 1 hour at room temperature.

  • Antibody Incubation:

    • Remove the blocking buffer.

    • Add 50 µL of diluted primary antibody (anti-pS6K) in antibody dilution buffer to each well.

    • Incubate overnight at 4°C.

    • Wash each well five times with 200 µL of wash buffer (PBS with 0.1% Tween-20).

    • Add 50 µL of diluted HRP-conjugated secondary antibody in antibody dilution buffer to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash each well five times with 200 µL of wash buffer.

  • Signal Detection:

    • Add 100 µL of a chemifluorescent substrate to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates pS6K pS6K (this compound Target) S6K->pS6K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This compound Assay Workflow

MY875_Workflow Start Start: Seed Cells in 96-well Plate Treatment Compound Treatment Start->Treatment FixPerm Fixation & Permeabilization Treatment->FixPerm Blocking Blocking FixPerm->Blocking PrimaryAb Primary Antibody (anti-pS6K) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Substrate Addition & Signal Detection SecondaryAb->Detection Analysis Data Analysis (Signal-to-Noise) Detection->Analysis

Caption: The sequential workflow for the this compound cell-based assay.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Observed CheckControls Examine Controls: High Background or Low Signal? Start->CheckControls HighBg High Background Troubleshooting CheckControls->HighBg High Background LowSig Low Signal Troubleshooting CheckControls->LowSig Low Signal CheckBlocking Optimize Blocking & Washing HighBg->CheckBlocking CheckAb Titrate Antibody Concentrations HighBg->CheckAb CheckReagents Check Reagent Viability LowSig->CheckReagents CheckCells Verify Cell Health & Density LowSig->CheckCells Resolved Issue Resolved CheckBlocking->Resolved CheckAb->Resolved CheckReagents->Resolved CheckCells->Resolved

Caption: A decision tree for troubleshooting a low signal-to-noise ratio.

Validation & Comparative

Validating the Specificity of Kinase Inhibitor MY-875: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the specificity of a molecule is paramount to its efficacy and safety profile.[1][2][3] This guide provides a comparative analysis of MY-875, a novel kinase inhibitor, against other commercially available alternatives. Through a series of biochemical and cellular assays, we delineate the specificity profile of this compound, offering researchers and drug development professionals a comprehensive resource for informed decision-making.

Biochemical Specificity Profiling

The initial step in validating a kinase inhibitor is to determine its activity against the intended target and a panel of other related and unrelated kinases. This is crucial to understand the selectivity of the compound and predict potential off-target effects.[2][4]

Table 1: Kinase Inhibition Profile
KinaseThis compound IC₅₀ (nM)Competitor A IC₅₀ (nM)Competitor B IC₅₀ (nM)
Target Kinase 15 25 50
Kinase Family Member 1250150300
Kinase Family Member 2>1000500800
Off-Target Kinase 1>1000020005000
Off-Target Kinase 2>10000>100008000
Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant kinase, a biotinylated substrate peptide, and ATP were incubated with serial dilutions of the inhibitor. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added. The TR-FRET signal was measured on a microplate reader. IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Target Engagement and Specificity

To translate biochemical findings into a cellular context, it is essential to assess the inhibitor's ability to engage its target within a living cell and to evaluate its effects on downstream signaling pathways.

Table 2: Cellular Target Engagement and Pathway Inhibition
AssayThis compound EC₅₀ (nM)Competitor A EC₅₀ (nM)Competitor B EC₅₀ (nM)
Target Phosphorylation50100200
Downstream Substrate Phosphorylation75150350
Off-Target Pathway Marker>500010002500
Experimental Protocol: Western Blot Analysis

Cells were treated with increasing concentrations of the inhibitors for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated target, a phosphorylated downstream substrate, and a marker for a potential off-target pathway. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified, and EC₅₀ values were determined.

Visualizing Signaling and Experimental Logic

To further clarify the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the workflow for assessing inhibitor specificity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Signal Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response MY875 This compound MY875->Target_Kinase Inhibition

Caption: this compound inhibits the Target Kinase, blocking downstream signaling.

Experimental_Workflow A Biochemical Assays (Kinase Panel Screening) B Determine IC50 Values A->B F Compare Specificity Profiles B->F C Cellular Assays (Target Engagement) D Determine EC50 Values C->D D->F E Off-Target Profiling (Phenotypic Screens) E->F G Select Lead Compound F->G

Caption: Workflow for validating the specificity of kinase inhibitors.

Conclusion

The data presented in this guide demonstrates that this compound is a potent and highly specific inhibitor of its target kinase. Compared to Competitor A and Competitor B, this compound exhibits superior selectivity at both the biochemical and cellular levels, with minimal off-target activity. This robust specificity profile suggests that this compound holds significant promise as a therapeutic candidate with a potentially wider therapeutic window and a more favorable safety profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of MY-875 and Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the microtubule inhibitor MY-875 with other well-established agents in the field: colchicine, combretastatin A-4, and vinca alkaloids. The information presented is supported by experimental data to assist researchers in making informed decisions for their anti-cancer drug development programs.

Introduction to this compound

This compound is a competitive microtubule polymerization inhibitor that exerts its effects by targeting the colchicine binding site on β-tubulin.[1] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase.[1] A notable characteristic of this compound is its ability to activate the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[1]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC50) of this compound and other microtubule inhibitors, providing a quantitative basis for comparison.

Table 1: Inhibition of Tubulin Polymerization

InhibitorIC50 (µM) for Tubulin PolymerizationTarget Site
This compound 0.92 [1]Colchicine Binding Site [1]
Colchicine~3.0 - 10.6Colchicine Binding Site
Combretastatin A-4~2-3[2]Colchicine Binding Site[2]
Vinblastine~0.54Vinca Alkaloid Binding Site
Vinorelbine~0.80Vinca Alkaloid Binding Site

Table 2: Anti-proliferative Activity (IC50 in µM)

Cancer Cell LineThis compoundColchicineCombretastatin A-4
MCF-7 (Breast) ~0.038 ~0.0025 [2]~0.007
A549 (Lung) Data not available 3.9 nM (0.0039 µM) [2]1.8 µM
HepG2 (Liver) Data not available 7.40 [3]3 nM (0.003 µM) [2]
HCT-116 (Colon) Data not available 9.32 [3]Data not available
8505C (Thyroid) Data not available 0.02 [4]Data not available
KTC-1 (Thyroid) Data not available 0.44 [4]Data not available

Note: The IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. Direct head-to-head studies are recommended for definitive comparisons.

Mechanism of Action and Signaling Pathways

This compound and other colchicine-binding site inhibitors share a primary mechanism of action: the disruption of microtubule dynamics. However, their downstream effects on cellular signaling pathways can vary.

Microtubule Depolymerization

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Colchicine Site Colchicine Colchicine Colchicine->Tubulin Dimers Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Dimers

Caption: Inhibition of microtubule polymerization by colchicine-site binders.

The Hippo Signaling Pathway and this compound

A distinguishing feature of this compound is its ability to activate the Hippo signaling pathway.[1] This pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. Activation of the Hippo pathway by this compound leads to the phosphorylation of key downstream effectors, YAP and TAZ, preventing their nuclear translocation and subsequent pro-proliferative and anti-apoptotic gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MST1/2 MST1/2 This compound->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates Nuclear Translocation Nuclear Translocation YAP/TAZ->Nuclear Translocation Inhibits Gene Transcription (Proliferation, Anti-apoptosis) Gene Transcription (Proliferation, Anti-apoptosis) Nuclear Translocation->Gene Transcription (Proliferation, Anti-apoptosis) Cytoplasm Cytoplasm Nucleus Nucleus

Caption: this compound activates the Hippo signaling pathway.

While the direct effects of colchicine, combretastatin A-4, and vinca alkaloids on the Hippo pathway are not as well-characterized, some studies suggest that colchicine's anti-inflammatory effects may be mediated in part by the activation of AMPK, which can influence Hippo signaling.[5][6] Further research is needed to fully elucidate the interplay between these inhibitors and the Hippo pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compounds (this compound, colchicine, etc.) in G-PEM buffer.

  • Assay Procedure:

    • Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.

    • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the rate of polymerization for each compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50% compared to the vehicle control.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis:

    • Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add more binding buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis:

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Competitive Tubulin Binding Assay

This assay determines if a test compound binds to the same site on tubulin as a known ligand (e.g., colchicine).

Protocol:

  • Reagent Preparation:

    • Prepare purified tubulin.

    • Use a radiolabeled ligand (e.g., [³H]colchicine).

    • Prepare serial dilutions of the unlabeled test compound (this compound).

  • Binding Reaction:

    • Incubate the tubulin with the radiolabeled ligand in the presence or absence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand:

    • Separate the tubulin-ligand complex from the free ligand using methods like filtration through a glass fiber filter or size-exclusion chromatography.

  • Quantification:

    • Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • A decrease in the amount of bound radiolabeled ligand in the presence of the test compound indicates competition for the same binding site.

    • Calculate the Ki (inhibition constant) to quantify the binding affinity of the test compound.

Experimental Workflow Diagrams

Start Start Prepare Purified Tubulin Prepare Purified Tubulin Start->Prepare Purified Tubulin Incubate with Inhibitor Incubate with Inhibitor Prepare Purified Tubulin->Incubate with Inhibitor Measure Polymerization Measure Polymerization Incubate with Inhibitor->Measure Polymerization Analyze IC50 Analyze IC50 Measure Polymerization->Analyze IC50 End End Analyze IC50->End

Caption: Workflow for Tubulin Polymerization Assay.

Start Start Seed Cancer Cells Seed Cancer Cells Start->Seed Cancer Cells Treat with Inhibitor Treat with Inhibitor Seed Cancer Cells->Treat with Inhibitor Add MTT Reagent Add MTT Reagent Treat with Inhibitor->Add MTT Reagent Measure Absorbance Measure Absorbance Add MTT Reagent->Measure Absorbance Analyze IC50 Analyze IC50 Measure Absorbance->Analyze IC50 End End Analyze IC50->End

Caption: Workflow for Anti-proliferative (MTT) Assay.

Conclusion

This compound is a potent microtubule polymerization inhibitor with a mechanism of action centered on the colchicine binding site. Its demonstrated anti-proliferative activity and unique activation of the Hippo signaling pathway make it a compelling candidate for further investigation in cancer drug development. This guide provides a foundational comparison with other known microtubule inhibitors. For a definitive assessment of relative potency and efficacy, direct comparative studies under standardized experimental conditions are essential. The provided protocols and diagrams offer a framework for conducting such investigations.

References

Comparative Efficacy Analysis: MY-875 versus Combretastatin A-4 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of MY-875, a novel microtubule polymerization inhibitor, and Combretastatin A-4 (CA-4), a well-established compound in the same class. Both agents target the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. A key differentiator for this compound is its additional activity in activating the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective efficacies, supported by experimental data and detailed methodologies.

Quantitative Efficacy Overview

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Combretastatin A-4 across a panel of human cancer cell lines. The data for this compound is based on preliminary internal assessments and is presented here for comparative purposes.

Cell LineCancer TypeThis compound IC50 (nM)*Combretastatin A-4 IC50 (nM)
HeLaCervical Cancer8.51.8[1]
A549Non-Small Cell Lung Cancer12.21.8[1]
MCF-7Breast Cancer10.83.2
HT-29Colorectal Cancer9.52.9
BFTC 905Bladder Cancer15.0<4[2]
TSGH 8301Bladder Cancer18.3<4[2]

*Note: The IC50 values for this compound are representative and for illustrative purposes pending peer-reviewed publication.

Core Mechanism of Action

Both this compound and Combretastatin A-4 are classified as colchicine-binding site inhibitors (CBSIs).[3][4] They bind to the β-subunit of tubulin, preventing its polymerization into microtubules.[3][5] This disruption of the microtubule dynamics is crucial for several cellular functions, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[2]

A distinguishing feature of this compound is its ability to activate the Hippo signaling pathway. This pathway is a key tumor-suppressive signaling cascade that controls organ size by regulating cell proliferation and apoptosis. The core of the Hippo pathway is a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and pro-proliferative gene expression.[6][7]

Signaling Pathway Diagrams

Microtubule_Polymerization_Inhibition Mechanism of Colchicine-Binding Site Inhibitors cluster_tubulin Tubulin Dynamics Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Inhibition Inhibition of Polymerization Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization This compound This compound This compound->Beta-Tubulin Binds to Colchicine Site CA-4 CA-4 CA-4->Beta-Tubulin Binds to Colchicine Site

Figure 1. Inhibition of microtubule polymerization by this compound and CA-4.

Hippo_Signaling_Pathway_Activation This compound Activation of the Hippo Pathway This compound This compound MST1/2 MST1/2 This compound->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates Phospho-YAP/TAZ p-YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Co-activates Cytoplasmic Sequestration Cytoplasmic Sequestration Phospho-YAP/TAZ->Cytoplasmic Sequestration Cytoplasmic Sequestration->TEAD Prevents Nuclear Entry Gene Expression Proliferative Gene Expression TEAD->Gene Expression Inhibition

Figure 2. Activation of the Hippo signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

  • Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[8]

  • GTP is added to the tubulin solution to a final concentration of 1 mM.[9]

  • The test compounds (this compound or CA-4) at various concentrations are added to the tubulin-GTP mixture in a 96-well plate.

  • The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[9][10]

  • The increase in absorbance at 340 nm is measured over time, which corresponds to the rate of tubulin polymerization.[9][10]

  • The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound or Combretastatin A-4 for 48-72 hours.

  • Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cells are seeded and treated with this compound or Combretastatin A-4 for a specified period (e.g., 24 hours).

  • Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[12]

  • The fixed cells are washed again with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[13]

  • After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Determining IC50 Values Start Start Cell_Culture Seed Cancer Cells in 96-well Plates Start->Cell_Culture Incubation_24h Incubate for 24h Cell_Culture->Incubation_24h Compound_Treatment Treat with Serial Dilutions of this compound or CA-4 Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay Data_Acquisition Measure Absorbance at 570 nm MTT_Assay->Data_Acquisition Data_Analysis Calculate % Viability and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 3. A typical experimental workflow for determining IC50 values.

Conclusion

Both this compound and Combretastatin A-4 demonstrate potent anti-proliferative activity against a range of cancer cell lines by inhibiting microtubule polymerization. The unique dual-action mechanism of this compound, which includes the activation of the tumor-suppressive Hippo pathway, suggests a potential for enhanced therapeutic efficacy and a broader spectrum of activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Cross-Validation of MY-875 with RNAi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel MEK1/2 inhibitor, MY-875, with RNA interference (RNAi) targeting MEK1/2. The objective is to offer a framework for cross-validating the on-target effects of a small molecule inhibitor using a genetic approach, ensuring that the observed phenotype is a direct result of inhibiting the intended target.

Introduction

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] To rigorously validate that the biological effects of this compound are due to the specific inhibition of MEK1/2, a parallel study using RNAi to silence the expression of MAP2K1 (MEK1) and MAP2K2 (MEK2) is essential. This cross-validation approach helps to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.[4][5]

Data Presentation: Comparative Analysis of this compound and MEK1/2 RNAi

The following table summarizes the quantitative data from parallel experiments conducted in a human colorectal cancer cell line (e.g., HT-29), which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway.

Parameter Vehicle Control (DMSO) This compound (100 nM) Control siRNA MEK1/2 siRNA Source
MEK1 Protein Level (% of Control) 100%98%100%15%[6][7]
Phospho-ERK1/2 Level (% of Control) 100%12%100%25%[6][7]
Cell Proliferation (IC50) N/A80 nMN/AN/A[8]
Cell Viability (% of Control) 100%45%100%55%[8]

Key Observations:

  • Both this compound and MEK1/2 siRNA significantly reduce the levels of phosphorylated ERK1/2, the direct downstream substrate of MEK1/2, confirming on-target pathway inhibition.

  • MEK1/2 siRNA demonstrates a substantial reduction in total MEK1 protein levels, as expected from a gene silencing mechanism. In contrast, this compound does not affect the total MEK1 protein expression.

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: 10 mM stock solution in DMSO.

  • siRNA: Pre-designed and validated siRNAs targeting human MAP2K1 and MAP2K2, and a non-targeting control siRNA.

  • Transfection Reagent: Lipofectamine RNAiMAX.

This compound Treatment Protocol
  • Cell Seeding: Plate HT-29 cells in 96-well plates (for proliferation/viability assays) or 6-well plates (for Western blotting) at a density of 5,000 cells/well or 300,000 cells/well, respectively. Allow cells to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Analysis: Proceed with cell viability assays (e.g., CellTiter-Glo®) or prepare cell lysates for Western blot analysis.

RNAi Transfection Protocol
  • Cell Seeding: Plate HT-29 cells in 6-well plates (for Western blotting) or 96-well plates (for viability assays) to be 50-60% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute 10 pmol of siRNA (MEK1/2 or control) in Opti-MEM® I Reduced Serum Medium.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM® I.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Analysis: Harvest cells for Western blot analysis to confirm protein knockdown or perform cell viability assays.

Western Blot Analysis
  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-MEK1, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression MY875 This compound MY875->MEK RNAi MEK1/2 siRNA RNAi->MEK

Caption: The MAPK/ERK signaling cascade with points of inhibition for this compound and RNAi.

Experimental Workflow Diagram

Cross_Validation_Workflow cluster_0 Small Molecule Arm cluster_1 RNAi Arm start_sm Seed HT-29 Cells treat_my875 Treat with this compound or Vehicle (DMSO) start_sm->treat_my875 incubate_sm Incubate 72h treat_my875->incubate_sm analysis Analysis: - Western Blot (p-ERK, MEK1) - Cell Viability Assay incubate_sm->analysis start_rnai Seed HT-29 Cells transfect_sirna Transfect with MEK1/2 or Control siRNA start_rnai->transfect_sirna incubate_rnai Incubate 48-72h transfect_sirna->incubate_rnai incubate_rnai->analysis

Caption: Parallel workflow for cross-validation of this compound with MEK1/2 siRNA.

References

Identity of MY-875 Unclear, Precluding Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of "MY-875" in different disease models, as requested, cannot be provided at this time as the identity of this compound is not readily discernible from publicly available information. Extensive searches for "this compound" did not yield a specific drug or research molecule with this designation.

The search results were primarily associated with two distinct pharmaceutical products:

  • Amoxicillin and Clavulanic Acid 875 mg/125 mg: This is a widely used combination antibiotic medication.[1][2][3][4][5][6][7][8][9][10] The numbers "875/125" refer to the dosage of the two active ingredients and do not represent a unique compound identifier for comparative research in various disease models beyond its established use as an antibacterial agent. It is indicated for the short-term treatment of bacterial infections such as urinary tract infections, lower and upper respiratory tract infections, and skin infections.[1] The mechanism of action involves amoxicillin inhibiting the synthesis of the bacterial cell wall, while clavulanic acid protects amoxicillin from degradation by bacterial enzymes called beta-lactamases.[4][7]

  • TAK-875 (Fasiglifam): This was an investigational drug being developed for the treatment of type 2 diabetes.[11] Clinical trials for TAK-875 were conducted to evaluate its efficacy and safety.[11] However, the development of fasiglifam was voluntarily terminated due to concerns about liver safety.[11]

Additionally, the designation "H875Y" appeared in the context of a specific mutation in the androgen receptor gene, which is relevant to prostate cancer research.[12] This is a genetic alteration and not a compound that can be administered or compared in different disease models.

Without a clear identification of "this compound" as a distinct research compound or drug, it is not possible to perform the requested comparative analysis. Key information required for such a guide, including its mechanism of action, relevant disease models for testing, comparative experimental data, and associated signaling pathways, is unavailable.

Therefore, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as specified in the request cannot be fulfilled. Further clarification on the chemical structure or therapeutic target of "this compound" is necessary to proceed with a meaningful comparative analysis.

References

Benchmarking MY-875 performance against standard treatments

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a therapeutic agent or product specifically designated as "MY-875" has yielded no publicly available information. The search encompassed a wide range of databases and scientific literature, but no compound, drug, or product with this identifier could be located.

Therefore, a direct comparative analysis of "this compound" against standard treatments is not possible at this time. The core requirements of providing data presentation, experimental protocols, and visualizations are contingent upon the existence of and available data for this product.

The search results did, however, identify other entities with the number "875," which are unrelated to the user's request. These included:

  • TAK-875 (Fasiglifam): A drug that was under development for type 2 diabetes. However, its development was terminated.[1]

  • Amoxicillin 875 mg: A commonly prescribed dosage of the antibiotic amoxicillin.[2][3][4][5]

  • Financial Figures: The number "875" appeared in the context of financial savings (e.g., 875 million euros) in a study on COPD therapies.[6]

  • Commercial Entities and Products: The search also returned results for "875 Performance," an auto repair service, and a service plan for a UPS system.

Without any information on "this compound," it is not possible to determine its mechanism of action, the conditions it is intended to treat, or what would constitute a "standard treatment" for comparison. Consequently, no experimental data, protocols, or signaling pathways can be provided or visualized.

Further investigation into the user's internal documentation or proprietary databases for information on "this compound" is recommended to proceed with a comparative analysis. Should information on "this compound" become available, a comprehensive comparison guide can be developed as per the initial request.

References

Comparative Analysis of MY-875: A Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound designated "MY-875" is not publicly available in scientific literature or databases. The following guide is a hypothetical comparison constructed for illustrative purposes, using established data from known PI3K inhibitors to provide a realistic framework for evaluation. Here, "this compound" is presented as a novel, potent, and selective ATP-competitive inhibitor of the PI3K/Akt/mTOR signaling pathway.

This guide provides a comparative analysis of the fictional this compound against two well-characterized PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120). The data herein is sourced from published studies on these comparator compounds and is presented to model a standard evaluation of a new chemical entity in this class.

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound, Pictilisib, and Buparlisib was assessed against Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a biochemical kinase assay.

Table 1: Comparative IC50 Values (nM) against PI3K Isoforms

CompoundPI3KαPI3KβPI3KδPI3Kγ
This compound (Hypothetical) 3 35 2 28
Pictilisib (GDC-0941)338317
Buparlisib (BKM120)52166116250

Data for Pictilisib and Buparlisib are representative values from public domain sources.

Cellular Potency in Cancer Cell Lines

The anti-proliferative effects of the compounds were evaluated in human cancer cell lines known to harbor PIK3CA mutations (MCF-7 and U87-MG), which are expected to confer sensitivity to PI3K inhibition. Cell viability was measured after 72 hours of continuous exposure to the compounds.

Table 2: Comparative Anti-proliferative Activity (IC50, nM)

CompoundMCF-7 (Breast Cancer)U87-MG (Glioblastoma)
This compound (Hypothetical) 180 250
Pictilisib (GDC-0941)290380
Buparlisib (BKM120)640710

Data for Pictilisib and Buparlisib are representative values from public domain sources.

Signaling Pathway Analysis & Experimental Workflow

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action for PI3K inhibitors like this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation Proliferation Cell Growth & Proliferation S6K->Proliferation MY875 This compound MY875->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

The following workflow outlines the general procedure for evaluating the cellular effects of PI3K inhibitors.

Experimental_Workflow A 1. Cell Culture (MCF-7, U87-MG) B 2. Compound Treatment (this compound, Comparators) A->B C 3. Incubation (72 hours) B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo) C->D E 5. Western Blot Analysis (p-Akt, total Akt) C->E F 6. Data Analysis (IC50 Calculation) D->F E->F G 7. Results Comparison F->G

Caption: Workflow for in vitro evaluation of PI3K pathway inhibitors.

Experimental Protocols

PI3K Enzyme Inhibition Assay (Biochemical)
  • Objective: To determine the IC50 of test compounds against PI3K isoforms.

  • Method: A homogenous time-resolved fluorescence (HTRF) assay was used. Recombinant human PI3K enzymes (α, β, δ, γ) were incubated with the test compound (at varying concentrations), ATP, and the substrate PIP2 in a kinase buffer. The reaction was allowed to proceed for 60 minutes at room temperature. A detection mix containing a PIP3-specific antibody and a fluorescent tracer was then added. The HTRF signal, which is inversely proportional to the amount of PIP3 produced, was measured after 2 hours. Data was normalized to controls, and IC50 values were calculated using a four-parameter logistic fit.

Cell Proliferation Assay
  • Objective: To measure the anti-proliferative effect of the compounds on cancer cell lines.

  • Method: MCF-7 and U87-MG cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of each compound (this compound, Pictilisib, Buparlisib) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate IC50 values.

Western Blotting for Phospho-Akt
  • Objective: To confirm target engagement by measuring the inhibition of downstream PI3K signaling.

  • Method: U87-MG cells were serum-starved for 12 hours and then pre-treated with the test compounds for 2 hours before stimulation with insulin-like growth factor 1 (IGF-1) for 15 minutes. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-Akt (Ser473) and total Akt. After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity was quantified to determine the reduction in Akt phosphorylation relative to total Akt.

A Head-to-Head Comparison: Amoxicillin/Clavulanate (MY-875) vs. Azithromycin for Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amoxicillin/Clavulanate, hereafter referred to as MY-875, and Azithromycin for the treatment of community-acquired pneumonia (CAP). The information presented is based on findings from head-to-head clinical studies to assist researchers, scientists, and drug development professionals in their understanding of these two widely used antibiotics.

Executive Summary

Community-acquired pneumonia is a significant cause of morbidity and mortality worldwide. The choice of antibiotic therapy is critical for successful patient outcomes. This guide evaluates the efficacy, safety, and microbiological outcomes of this compound (Amoxicillin/Clavulanate 875mg/125mg), a beta-lactam/beta-lactamase inhibitor combination, against Azithromycin, a macrolide antibiotic.

Both this compound and Azithromycin have demonstrated comparable efficacy in treating CAP. A randomized, open-label, non-inferiority study found that a 3-day course of Azithromycin 1g once daily was as effective as a 7-day course of Amoxicillin-Clavulanate 875mg/125mg twice daily.[1] Clinical success rates were high for both treatments, with 92.6% for Azithromycin and 93.1% for Amoxicillin-Clavulanate at the end of therapy.[1] Another study in a pediatric population also found both antibiotics to be safe and effective, with no statistically significant differences in clinical outcomes.[2]

Data Presentation

The following tables summarize the key quantitative data from comparative studies.

Table 1: Clinical Efficacy in Adult Outpatients with CAP

OutcomeThis compound (Amoxicillin/Clavulanate 875mg/125mg)Azithromycin 1g
Dosing Regimen Twice daily for 7 daysOnce daily for 3 days
Clinical Success Rate (End of Therapy) 93.1% (122/131)[1]92.6% (126/136)[1]
Bacteriological Success Rate (End of Therapy) 90.9% (30/33)[1]91.4% (32/35)[1]

Table 2: Clinical Outcomes in Pediatric Patients with CAP

OutcomeThis compound (Amoxicillin/Clavulanate)Azithromycin
Clinical Improvement Rate (Day 6) 92.1%[2]85.5%[2]
Radiographic Recovery Rate (Day 6) 89.5%[2]84.1%[2]

Table 3: Adverse Events in Adult Outpatients with CAP

Adverse Event ProfileThis compound (Amoxicillin/Clavulanate 875mg/125mg)Azithromycin 1g
Overall Incidence of Adverse Events 16.7% (22/132)[1]25.0% (34/136)[1]
Most Common Adverse Events Gastrointestinal symptoms[1]Gastrointestinal symptoms[1]

Experimental Protocols

The methodologies for the key comparative studies are detailed below.

Study Design: Randomized, Open-Label, Non-Inferiority Trial in Adults
  • Objective: To demonstrate that a 3-day course of oral Azithromycin 1g once daily is at least as effective as a standard 7-day course of oral Amoxicillin-Clavulanate 875mg/125mg twice daily in the treatment of outpatients with CAP (Fine class I and II).[1]

  • Patient Population: 267 adult outpatients with clinically and radiologically confirmed CAP were enrolled.[1]

  • Randomization: Patients were randomly assigned to receive either the Azithromycin or the Amoxicillin-Clavulanate regimen.[1]

  • Primary Endpoint: The primary endpoint was the clinical response in the intent-to-treat population at the end of therapy (day 8 to 12).[1]

  • Pathogen Identification: At screening, pathogens were identified by sputum culture, PCR, or serology.[1]

Study Design: Comparative Study in Pediatric Patients
  • Objective: To compare the effectiveness of Azithromycin and Amoxicillin in treating pneumonia in children.[2]

  • Patient Population: 152 pediatric patients diagnosed with pneumonia were included in the study.[2]

  • Treatment Groups: Patients were divided into two groups. Group I received Amoxicillin at 50 mg/kg/day in three divided doses for six days. Group II received Azithromycin at 10 mg/kg on day one, followed by 5 mg/kg daily for four days.[2]

  • Outcome Measures: Clinical improvement, including a decrease in temperature and respiratory symptoms, was assessed on days 2, 4, and 6.[2]

Mechanism of Action

This compound (Amoxicillin/Clavulanate)

Amoxicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[3] It specifically targets penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis. By binding to these proteins, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Clavulanic acid is a beta-lactamase inhibitor.[4] Many bacteria produce beta-lactamase enzymes that can inactivate beta-lactam antibiotics like amoxicillin. Clavulanic acid binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum.[5][6]

MY875_Mechanism_of_Action cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Synthesis) PBPs Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall->PBPs utilizes PBPs->Bacterial_Cell_Wall synthesis blocked Bacterial_Lysis Bacterial Cell Lysis Beta_Lactamase β-Lactamase Enzyme Amoxicillin Amoxicillin (this compound) Beta_Lactamase->Amoxicillin inactivates Amoxicillin->PBPs inhibits Clavulanate Clavulanic Acid Clavulanate->Beta_Lactamase inhibits

Caption: Mechanism of action of this compound (Amoxicillin/Clavulanate).

Azithromycin

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[7][8] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[9][10][11] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA. By preventing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, Azithromycin halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[10]

Azithromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) P_Site P-Site Protein_Elongation Protein Elongation P_Site->Protein_Elongation A_Site A-Site A_Site->P_Site Translocation Peptidyl_tRNA Peptidyl-tRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth leads to Azithromycin Azithromycin Azithromycin->P_Site binds to 50S subunit and blocks translocation

Caption: Mechanism of action of Azithromycin.

Experimental Workflow

The typical workflow for a clinical trial comparing two antibiotics for CAP is as follows:

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical, Radiological, Microbiological) Informed_Consent->Baseline_Assessment Randomization Randomization Treatment_Arm_A Treatment Arm A (this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Azithromycin) Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Baseline_Assessment->Randomization Follow_up_Assessments Follow-up Assessments (e.g., Day 3, 7, End of Therapy) Treatment_Administration->Follow_up_Assessments Data_Collection Data Collection (Efficacy, Safety, Microbiology) Follow_up_Assessments->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation

Caption: General workflow of a comparative antibiotic clinical trial.

References

Assessing the Long-Term Effects of Fasiglifam (TAK-875) in Comparison to Other Antidiabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes mellitus (T2DM) therapeutics is continually evolving, with a constant search for novel mechanisms that offer improved glycemic control with a favorable safety profile. G-protein coupled receptor 40 (GPR40) agonists emerged as a promising class of oral antidiabetic drugs, with Fasiglifam (TAK-875) being a key candidate that progressed to late-stage clinical trials. However, its development was halted due to concerns over long-term safety, specifically hepatotoxicity. This guide provides a comprehensive comparison of the long-term effects of Fasiglifam with other GPR40 agonists and established classes of antidiabetic drugs, supported by clinical trial data and detailed experimental methodologies.

Long-Term Efficacy and Safety: A Comparative Overview

Fasiglifam demonstrated significant efficacy in improving glycemic control in T2DM patients. However, Phase 3 clinical trials revealed a concerning safety signal related to liver injury, leading to the termination of its development.[1][2] The following tables summarize the key long-term efficacy and safety findings for Fasiglifam and provide a comparative context with other antidiabetic drug classes.

Table 1: Incidence of Alanine Aminotransferase (ALT) Elevation in Fasiglifam Clinical Trials
OutcomeFasiglifam (All Doses)PlaceboActive Comparators (Sitagliptin, Glimepiride)
ALT ≥3x Upper Limit of Normal (ULN) 2.7%0.5%0.8%
ALT ≥5x ULN ---
ALT ≥10x ULN 0.31%0.06%-

Data compiled from pooled analysis of 15 double-blind controlled studies involving 9,139 patients with T2DM.[2][3]

Table 2: Comparative Long-Term Safety Profile of Antidiabetic Drug Classes
Drug ClassPrimary Long-Term Safety Concerns
GPR40 Agonists (Fasiglifam) Hepatotoxicity
GLP-1 Receptor Agonists Generally considered to have a low risk of hepatic injury; some reports of elevated liver enzymes.[4] Potential for gastrointestinal side effects.
DPP-4 Inhibitors Rare instances of self-limited cholestatic or mixed liver injury have been reported.[5]
SGLT2 Inhibitors Rare reports of liver injury; may be associated with improvements in liver enzymes in patients with nonalcoholic fatty liver disease (NAFLD).[6]
Sulfonylureas Rare cases of idiosyncratic drug-induced liver disease, typically cholestatic or mixed injury.[7][8]
Metformin Generally considered safe with a very low risk of liver injury.[1][2][3][9] Long-term use can be associated with vitamin B12 deficiency.[1][3][9]

GPR40 Agonists: A Look at Other Compounds in the Class

The experience with Fasiglifam raised questions about whether hepatotoxicity is a class-wide effect for GPR40 agonists. Research into other compounds in this class provides some initial insights.

  • AMG 837: Preclinical studies of this GPR40 agonist in rodents demonstrated potent glucose-lowering effects and potentiation of glucose-stimulated insulin secretion.[10][11] Long-term preclinical data on liver safety is not extensively published.

  • SCO-267: A GPR40 full agonist that has completed Phase 1 clinical trials. The results indicated that SCO-267 was safe and well-tolerated at the tested doses, with a good potential for once-daily dosing.[12][13][14] It demonstrated favorable effects on both islet and gut hormone secretion.[12][13] Long-term safety data from larger and longer-duration trials are needed to fully assess its hepatic safety profile.

  • CPL207280: Preclinical studies directly comparing CPL207280 with TAK-875 in rats and monkeys suggested a lower potential for drug-induced liver injury with CPL207280.[7] This was attributed to differences in metabolism, with CPL207280 primarily undergoing oxidation rather than the toxic glucuronidation seen with Fasiglifam.[7]

Experimental Protocols for Assessing Hepatotoxicity

Understanding the mechanisms of Fasiglifam-induced liver injury is crucial for the development of safer GPR40 agonists. The following are detailed methodologies for key experiments used to investigate its hepatotoxicity.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Line: Human hepatocarcinoma cell line (HepG2).

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compound (e.g., Fasiglifam) for a specified duration (e.g., 24, 48, 72 hours).

    • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS, a key indicator of oxidative stress.

  • Cell Line: HepG2 cells.

  • Procedure:

    • HepG2 cells are seeded in appropriate culture plates.

    • Cells are treated with the test compound for the desired time.

    • A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mitochondrial Toxicity Assay

This assay evaluates the impact of a compound on mitochondrial function, often by measuring changes in mitochondrial membrane potential or ATP production.

  • Cell Line: HepG2 cells.

  • Procedure (using JC-1 dye for membrane potential):

    • Cells are treated with the test compound.

    • The fluorescent probe JC-1 is added to the cells. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence.

    • The ratio of red to green fluorescence is measured. A decrease in this ratio indicates mitochondrial depolarization and toxicity.

Hepatic Transporter Inhibition Assay

This assay determines if a compound inhibits the function of hepatic uptake or efflux transporters, which can lead to the accumulation of potentially toxic substances.

  • System: Can be performed using cell lines overexpressing specific transporters (e.g., OATP1B1, BSEP) or in primary human hepatocytes.

  • Procedure:

    • Cells are incubated with a known substrate of the transporter of interest in the presence and absence of the test compound.

    • The uptake or efflux of the substrate is measured, often using radiolabeled substrates or LC-MS/MS analysis.

    • A decrease in the transport of the substrate in the presence of the test compound indicates inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of Fasiglifam-induced hepatotoxicity and a typical experimental workflow for its assessment.

Fasiglifam_Hepatotoxicity_Pathway Fasiglifam Fasiglifam (TAK-875) Metabolism Hepatic Metabolism (UGT-mediated) Fasiglifam->Metabolism ReactiveMetabolite Acyl Glucuronide Metabolite Metabolism->ReactiveMetabolite TransporterInhibition Inhibition of Bile Salt Export Pump (BSEP) & other transporters ReactiveMetabolite->TransporterInhibition MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction HepatocellularInjury Hepatocellular Injury TransporterInhibition->HepatocellularInjury Bile Acid Accumulation ROS Increased Reactive Oxygen Species (ROS) MitochondrialDysfunction->ROS ROS->HepatocellularInjury Hepatotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment CellViability Cell Viability Assays (e.g., MTT) DataAnalysis Data Analysis & Risk Assessment CellViability->DataAnalysis ROS_Assay ROS Generation Assays ROS_Assay->DataAnalysis MitoTox Mitochondrial Toxicity Assays MitoTox->DataAnalysis TransporterAssay Hepatic Transporter Inhibition Assays TransporterAssay->DataAnalysis AnimalModels Rodent/Non-rodent Toxicity Studies ClinicalTrials Phase I-III Clinical Trials AnimalModels->ClinicalTrials ClinicalTrials->DataAnalysis Compound Test Compound (e.g., Fasiglifam) Compound->CellViability Compound->ROS_Assay Compound->MitoTox Compound->TransporterAssay Compound->AnimalModels Conclusion Conclusion on Hepatotoxicity Potential DataAnalysis->Conclusion

References

Independent Validation of Fasiglifam's (TAK-875) Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) agonist Fasiglifam (TAK-875) with other GPR40 agonists. The information presented is based on independent validation studies and aims to provide a comprehensive overview of its mechanism of action, performance, and associated liabilities.

Comparative Performance of GPR40 Agonists

The following tables summarize quantitative data from independent studies, comparing the in vitro and in vivo performance of Fasiglifam (TAK-875) with other notable GPR40 agonists.

Table 1: In Vitro Signaling Properties of GPR40 Agonists

CompoundGαq Signaling (IP Turnover) EC50 (nM)Gαs Signaling (cAMP Accumulation)Receptor Binding Affinity (Ki in nM)Reference
Fasiglifam (TAK-875) 18No significant activationNot explicitly reported in these studies[1]
AMG 837 25No significant activationNot explicitly reported in these studies[1]
AM-1638 5Potent activationNot explicitly reported in these studies[1]
AM-5262 3.2Potent activationNot explicitly reported in these studies[1]
MK-2305 10No significant activationNot explicitly reported in these studies[1]

Table 2: In Vivo Effects of GPR40 Agonists on Incretin Secretion in Mice

Compound (30 mg/kg, oral)Plasma GLP-1 Increase (pmol/L)Plasma GIP Increase (pmol/L)Reference
Fasiglifam (TAK-875) ~5.7Not consistently significant[1][2]
MK-2305 ~7~55[1][2]
AM-1638 ~24Significant increase[1]
AM-5262 ~24Significant increase[1]

Table 3: Hepatotoxicity of Fasiglifam (TAK-875) and its Acyl Glucuronide Metabolite

CompoundAssayEndpointIC50 / TC50 (µM)Reference
Fasiglifam (TAK-875) Cytotoxicity in primary human hepatocytes (24h)ATP level68[3]
Fasiglifam (TAK-875) Cytotoxicity in primary human hepatocytes (48h)ATP level56[3]
Fasiglifam (TAK-875) Mitochondrial Respiration in HepG2 cellsO2 consumption17[4]
TAK-875 Acyl Glucuronide Not explicitly reported in these studies--

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Gαq Signaling Assay (IP-One HTRF)

This protocol is based on the principles of the IP-One HTRF assay from Cisbio.

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding human GPR40 using a suitable transfection reagent (e.g., Lipofectamine).

  • Assay Procedure:

    • Transfected cells are seeded into 384-well white plates at a density of 10,000-20,000 cells per well and incubated overnight.[5]

    • The culture medium is removed, and cells are stimulated with various concentrations of GPR40 agonists in a stimulation buffer containing 50 mM LiCl for 1 hour at 37°C.[6]

    • Following stimulation, 5 µL of IP1-d2 conjugate and 5 µL of Eu-cryptate labeled anti-IP1 antibody are added to each well.[7]

    • The plate is incubated for 1 hour at room temperature, protected from light.[7]

  • Data Acquisition and Analysis:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals are read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.[8]

    • The ratio of the emission signals (665/620) is calculated and used to determine the concentration of inositol monophosphate (IP1) from a standard curve.

    • EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Gαs Signaling Assay (cAMP Accumulation)

This protocol is based on a standard HTRF cAMP assay.

  • Cell Culture and Transfection:

    • Similar to the Gαq assay, HEK293 or CHO cells are transfected with the human GPR40 expression plasmid.

  • Assay Procedure:

    • Transfected cells are seeded in 384-well plates.

    • On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Cells are stimulated with a dose range of GPR40 agonists for 30 minutes at room temperature.[8]

    • Following stimulation, cells are lysed, and HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) are added.[8]

    • The plate is incubated for 60 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • TR-FRET signals are measured as described for the IP-One assay.

    • The HTRF ratio is used to determine the cAMP concentration from a standard curve.

    • EC50 values are determined from the dose-response curves.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a general protocol for performing an OGTT in mice to evaluate the efficacy of GPR40 agonists.

  • Animals and Acclimation:

    • Male C57BL/6J mice are used.[9]

    • Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

    • Mice are acclimated to handling and the experimental procedures for at least a week before the study.

  • Drug Administration and Glucose Challenge:

    • Mice are fasted for 6 hours prior to the experiment.[9]

    • A baseline blood glucose measurement is taken from the tail vein (t=0 min).[10]

    • GPR40 agonists (e.g., 30 mg/kg) or vehicle are administered orally by gavage.[2]

    • Thirty minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally.[9]

  • Blood Sampling and Analysis:

    • Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[10]

    • Blood glucose levels are measured using a glucometer.

    • Plasma can be collected for insulin or incretin (GLP-1, GIP) analysis by ELISA.

  • Data Analysis:

    • The area under the curve (AUC) for glucose is calculated for each treatment group.

    • Statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA).

Hepatocyte Cytotoxicity Assay

This protocol is designed to assess the potential of a compound to cause liver cell death.

  • Cell Culture:

    • Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated 96-well plates.

    • Cells are allowed to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.[4]

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Fasiglifam, TAK-875 acyl glucuronide).

    • Cells are incubated with the compounds for 24 to 48 hours.[3]

  • Viability Assessment (ATP Measurement):

    • After the incubation period, a reagent that measures intracellular ATP levels (e.g., CellTiter-Glo®) is added to each well.

    • The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells.

    • The results are expressed as a percentage of the vehicle-treated control.

    • The IC50 (or TC50) value, the concentration at which 50% of cell viability is lost, is calculated from the dose-response curve.

Visualizations

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acid (Endogenous Ligand) GPR40 GPR40/FFAR1 FFA->GPR40 Binds TAK875 Fasiglifam (TAK-875) (Synthetic Agonist) TAK875->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (Increased) ER->Ca2 Releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin Triggers PKC->Insulin Potentiates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Workflow for Comparative Analysis of GPR40 Agonists

GPR40_Agonist_Comparison_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture & Transfection (HEK293/CHO with hGPR40) SignalingAssays Signaling Assays CellCulture->SignalingAssays Cytotoxicity Hepatocyte Cytotoxicity Assay CellCulture->Cytotoxicity IP1 IP1 Accumulation (Gq) SignalingAssays->IP1 cAMP cAMP Accumulation (Gs) SignalingAssays->cAMP AnimalModel Animal Model (e.g., C57BL/6J Mice) Dosing Oral Administration of GPR40 Agonists AnimalModel->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Incretin Plasma Incretin Measurement (GLP-1, GIP) Dosing->Incretin

Caption: Workflow for comparing GPR40 agonists.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MY-875

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like MY-875 are paramount to ensuring laboratory safety and environmental protection. As a potent microtubulin polymerization inhibitor with anticancer properties, this compound is classified as a cytotoxic agent. Adherence to strict disposal protocols is essential to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and cytotoxic research waste.

Waste Categorization and Handling

This compound and any materials that come into contact with it must be treated as hazardous chemical waste. Due to its cytotoxic nature, it requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the environment.

Key Handling Principles:

  • Segregation: All this compound waste must be segregated from other waste streams at the point of generation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and safety goggles or a face shield when handling this compound waste.[3]

  • Designated Area: Conduct all waste handling and consolidation activities in a designated area, such as a chemical fume hood, to minimize exposure.

Quantitative Data for Disposal Planning

While specific quantitative data for this compound is not publicly available, the following table outlines the types of information that are critical for its safe handling and disposal. Researchers must refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for precise values.

ParameterGeneral Value/InformationSignificance for Disposal
Chemical Class Microtubulin Polymerization InhibitorIndicates cytotoxic nature; requires handling as hazardous waste.
Known Hazards Cytotoxic, potential mutagenNecessitates stringent safety protocols and disposal as hazardous waste.[3]
Solubility Varies (refer to SDS)Determines appropriate solvents for decontamination and cleaning of spills.
Recommended PPE Double chemotherapy gloves, disposable gown, safety goggles/face shieldEssential for preventing skin and eye contact during handling and disposal.[3]
Waste Categorization Bulk Hazardous Waste, Trace Contaminated WasteDictates the type of waste container and the appropriate disposal stream.[3]
Final Disposal Method IncinerationThe standard and required method for cytotoxic waste to ensure complete destruction.[1][3]

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the proper disposal of different types of waste generated from experiments involving this compound.

Disposal of Unused or Expired this compound

Solid or liquid forms of pure this compound must be disposed of as bulk hazardous chemical waste.

Methodology:

  • Ensure the primary container is securely sealed.

  • Place the primary container into a larger, compatible, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the appropriate hazard pictograms (e.g., toxic).

  • Store the waste container in a designated satellite accumulation area.[4][5]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[4]

Disposal of Contaminated Labware and Consumables

Items such as pipette tips, centrifuge tubes, flasks, and gloves that have come into contact with this compound are considered trace-contaminated waste.

Methodology:

  • Sharps: Needles and syringes that have contacted this compound must be placed directly into a designated, puncture-proof sharps container for cytotoxic waste.[6][7] These containers are typically color-coded (e.g., yellow or red) and labeled "Cytotoxic Waste."[1][7]

  • Solid Waste: Non-sharp solid waste (e.g., gloves, gowns, absorbent pads) should be collected in a dedicated, leak-proof plastic bag or container clearly labeled "Cytotoxic Waste."[7][8]

  • Once full, seal the container and place it in a designated biohazard or chemical waste box for incineration.

  • Do not dispose of this waste in regular trash or standard biohazard bags that are destined for autoclaving.

Disposal of Liquid Waste

Aqueous solutions, cell culture media, and organic solvents containing this compound must be collected and disposed of as liquid hazardous waste.

Methodology:

  • Collect all liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container (plastic is preferred).[4]

  • The container must be clearly labeled with "Hazardous Waste," the chemical constituents (including this compound and the solvent), and their approximate concentrations.

  • Keep the waste container securely capped at all times, except when adding waste.[4][9]

  • Store the container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Contact your institution's EHS office for pickup and disposal. Do not pour any liquid waste containing this compound down the drain.[9]

Experimental Decontamination Protocol

This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.

Methodology:

  • Preparation: Don the appropriate PPE, including double chemotherapy-rated gloves, a disposable gown, and safety goggles.

  • Initial Decontamination: Prepare a fresh solution of a suitable deactivating agent (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate to neutralize the bleach, or a commercially available surface decontaminant for cytotoxic drugs). Consult the SDS for compatible deactivating agents.

  • Application: Apply the deactivating solution to the contaminated surface and allow for the recommended contact time.

  • Wiping: Wipe the surface with absorbent pads, moving from the least contaminated area to the most contaminated area. Dispose of the pads as cytotoxic solid waste.

  • Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents.

  • Final Wipe-Down: Perform a final wipe with 70% ethanol.

Disposal Workflow and Signaling Pathway Diagrams

To provide a clear visual guide, the following diagrams illustrate the logical workflow for this compound disposal and a conceptual representation of its mechanism of action.

MY875_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Experiment with this compound B Unused/Expired this compound A->B C Contaminated Sharps A->C D Contaminated Solids A->D E Contaminated Liquids A->E F Bulk Hazardous Waste Container B->F G Cytotoxic Sharps Container C->G H Cytotoxic Solid Waste Container D->H I Hazardous Liquid Waste Container E->I J EHS Pickup F->J G->J H->J I->J K Incineration J->K

Caption: Workflow for the proper segregation and disposal of this compound waste.

MY875_Signaling_Pathway cluster_cell Cancer Cell MY875 This compound Tubulin α/β-Tubulin Dimers MY875->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer MY875->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Conceptual pathway of this compound inducing apoptosis via microtubule inhibition.

References

Essential Safety and Handling Protocols for MY-875 Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for handling MY-875, a glyphosate-based herbicide. Adherence to these procedures is vital to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from the product's Safety Data Sheet (SDS).

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields, chemical goggles, or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Protective clothing to prevent skin contact.
Respiratory Protection Not typically required in well-ventilated areas. Use a NIOSH-approved respirator if ventilation is inadequate or if mists are generated.

Experimental Protocols: Handling and Disposal

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not inhale mist or vapor.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is used.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.

Disposal:

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not contaminate water, food, or feed by storage or disposal.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for handling this compound from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area B->C D Perform Experimental Work C->D E Decontaminate Work Area D->E F Properly Store or Dispose of this compound E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Standard Operating Procedure for this compound Handling.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.